What are the primary applications of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The imidazopyridine nucleus, a heterocyclic aromatic compound formed by the fusion of imidazole and pyridine rings, stands as a...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazopyridine nucleus, a heterocyclic aromatic compound formed by the fusion of imidazole and pyridine rings, stands as a cornerstone in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in the design of novel therapeutics. This guide provides a comprehensive overview of the primary applications of imidazopyridine derivatives, with a particular focus on the (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine scaffold and its isomers, in medicinal chemistry. We will delve into their synthesis, mechanisms of action, and therapeutic potential across various disease areas.
The Imidazopyridine Core: Structural Isomers and Therapeutic Significance
The imidazopyridine scaffold can exist in several isomeric forms, each defined by the arrangement of nitrogen atoms in the fused ring system. The four main isomers are imidazo[1,2-a]pyridine, imidazo[1,5-a]pyridine, imidazo[4,5-b]pyridine, and imidazo[4,5-c]pyridine.[1] This structural diversity provides a versatile platform for medicinal chemists to fine-tune the physicochemical and pharmacological properties of drug candidates. The inherent bioactivity of this scaffold has led to the development of numerous compounds with a broad spectrum of therapeutic applications, from anticancer and antimicrobial agents to treatments for neurological and inflammatory disorders.[1][2]
Imidazo[4,5-c]pyridine Derivatives: A Focus on Kinase and Enzyme Inhibition
While specific data on (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride is limited in publicly available literature, the broader class of imidazo[4,5-c]pyridine derivatives has shown significant promise as inhibitors of key enzymes and kinases involved in disease pathology.
Mitogen- and Stress-Activated Protein Kinase-1 (MSK-1) Inhibition
A notable application of the imidazo[4,5-c]pyridine core is in the development of potent inhibitors of Mitogen- and Stress-Activated Protein Kinase-1 (MSK-1).[3] A series of (1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine derivatives has been identified as potent MSK-1 inhibitors.[3] MSK-1 is a key enzyme in the inflammatory signaling cascade, making its inhibitors potential therapeutic agents for inflammatory diseases.
Glutaminyl Cyclase (QC) Inhibition in Periodontitis
The tetrahydroimidazo[4,5-c]pyridine scaffold has been explored for the development of inhibitors of Porphyromonas gingivalis glutaminyl cyclase (PgQC).[4] P. gingivalis is a keystone pathogen in periodontitis, and its QC enzyme is a potential drug target.[4] Researchers have successfully designed inhibitors based on this scaffold with activity in the lower nanomolar range, highlighting its potential in developing novel anti-infective agents.[4]
The Broader Imidazopyridine Family: A Versatile Arsenal in Medicinal Chemistry
The other isomers of the imidazopyridine scaffold have also been extensively investigated, yielding a rich pipeline of potential drug candidates.
Imidazo[4,5-b]pyridine Derivatives: Targeting Cancer and Neuropathic Pain
The imidazo[4,5-b]pyridine core has been a particularly fruitful scaffold for the development of anticancer agents and treatments for neuropathic pain.
Akt Inhibition: A series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines have been discovered as orally bioavailable, selective, and potent ATP-independent inhibitors of the Akt kinase.[5][6] Akt is a central node in cell signaling pathways that promote proliferation and survival, making it a compelling target in oncology.[5] These inhibitors have demonstrated efficacy in inhibiting Akt activation and downstream signaling both in vitro and in vivo.[5][6]
c-Met Kinase Inhibition: The imidazo[4,5-b]pyridine ring has been successfully employed as a hinge-binding scaffold for the design of potent c-Met kinase inhibitors.[7][8] The c-Met proto-oncogene is a receptor tyrosine kinase that plays a crucial role in tumor cell proliferation, survival, and metastasis. Orally administered compounds from this series have shown significant tumor growth inhibition in xenograft models.[7]
BET Inhibition for Neuropathic Pain: Derivatives of 1H-Imidazo[4,5-b]pyridine have been identified as potent and selective inhibitors of the bromodomain and extra-terminal (BET) proteins.[9] These inhibitors have shown promise in preclinical models of neuropathic pain by reducing neuroinflammation and excitability.[9]
Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine Derivatives: Diverse Biological Activities
The imidazo[1,2-a] and imidazo[1,5-a]pyridine scaffolds are present in several marketed drugs and are actively being explored for new therapeutic applications.[1] These include treatments for anxiety, insomnia, cancer, and infectious diseases.[1] Recent research has focused on their potential as tubulin inhibitors, anticancer agents, and antagonists of the PD-1/PD-L1 immune checkpoint pathway.[1][10]
Synthesis and Methodologies
The synthesis of imidazopyridine derivatives often involves multi-step reaction sequences. A common strategy for the synthesis of the imidazo[4,5-c]pyridine core involves the cyclization of a substituted diaminopyridine precursor. For instance, the synthesis of tetrahydroimidazo[4,5-c]pyridine derivatives can be achieved through a Pictet-Spengler cyclization.[4]
A general synthetic workflow for the preparation of substituted imidazopyridines is outlined below:
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of CAS 1956365-73-3 in Medicinal Chemistry
Executive Summary In the landscape of modern drug discovery, the selection of optimal chemical building blocks dictates the trajectory of lead optimization. CAS 1956365-73-3, chemically designated as (3H-Imidazo[4,5-c]py...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery, the selection of optimal chemical building blocks dictates the trajectory of lead optimization. CAS 1956365-73-3, chemically designated as (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride , is a highly versatile, polar intermediate frequently utilized in the design of targeted therapeutics. This whitepaper provides an in-depth technical analysis of its physicochemical properties, its mechanistic role in pharmacophore design (particularly for kinase and synthetase inhibitors), and field-proven synthetic workflows for its incorporation into complex molecular architectures.
Structural & Physicochemical Profiling
Understanding the baseline physicochemical parameters of a building block is critical for predicting its behavior in both synthetic reactions and biological systems. The hydrochloride salt form of this imidazopyridine derivative significantly enhances its handling properties and solubility profile compared to its free-base counterpart.
Highly soluble in H₂O, DMSO, and MeOH; insoluble in non-polar solvents (e.g., Hexanes)
Mechanistic Role in Drug Design
The architectural design of CAS 1956365-73-3 is not arbitrary; it is engineered to fulfill specific molecular interactions within target protein binding pockets.
Hinge-Binding Motif: The imidazo[4,5-c]pyridine core serves as a robust bioisostere for purines and benzimidazoles. The nitrogen atoms within the imidazole and pyridine rings act as critical hydrogen bond acceptors and donors. This bidentate interaction is essential for anchoring the inhibitor into the ATP-binding pocket of kinases, a strategy successfully employed in the development of pyrazolotriazine-based CDK12/13 inhibitors ().
Vector Trajectory: The 2-methanamine substitution provides a flexible, sp³-hybridized linker. Once coupled to a core scaffold, this vector directs the attached moiety toward the solvent-exposed channel or the DFG-motif, depending on the specific kinase architecture. Furthermore, related analogs utilizing this core have demonstrated significant utility in targeting methionyl-tRNA synthetase (MetRS) to combat antibiotic-resistant bacteria ().
Salt Form Advantage: As a hydrochloride salt, the compound exhibits superior shelf stability. The protonated primary amine resists oxidative degradation and unwanted dimerization, ensuring high fidelity during long-term storage ().
Pharmacophore mapping and logical role of the imidazopyridine building block.
Synthetic Workflows & Experimental Protocols
To leverage CAS 1956365-73-3 effectively, the synthetic protocol must account for its hydrochloride salt state. The primary amine is highly nucleophilic, but only when properly free-based in situ. The following self-validating protocol details a standard HATU-mediated amide coupling, designed to maximize yield while minimizing epimerization of the carboxylic acid partner.
Step-by-Step Amide Coupling Methodology
Reagents Required:
Target Carboxylic Acid (1.0 eq)
CAS 1956365-73-3 (1.2 eq)
HATU (1.5 eq)
N,N-Diisopropylethylamine (DIPEA) (4.0 eq)
Anhydrous N,N-Dimethylformamide (DMF) (0.1 M)
Protocol:
Carboxylic Acid Activation: In an oven-dried reaction vial purged with N₂, dissolve the target carboxylic acid (1.0 eq) and HATU (1.5 eq) in anhydrous DMF. Stir at room temperature for 15 minutes to ensure complete formation of the active O7-azabenzotriazole ester.
In Situ Free-Basing: In a separate vial, suspend CAS 1956365-73-3 (1.2 eq) in DMF. Add DIPEA (4.0 eq). Causality Note: 4.0 equivalents of DIPEA are strictly required because at least 1.0 equivalent is consumed neutralizing the HCl salt of the amine, while the remainder acts as the catalytic base for the coupling mechanism. The suspension will clarify as the free base is generated.
Coupling Reaction: Transfer the free-based amine solution dropwise into the activated carboxylic acid mixture. Stir the reaction at room temperature for 2 to 4 hours.
Reaction Monitoring: Monitor the reaction progression via LC-MS. Look for the disappearance of the activated ester mass and the emergence of the product mass.
Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via reverse-phase Preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA modifier) to yield the pure target compound.
Workflow for amide coupling utilizing CAS 1956365-73-3 in drug synthesis.
Analytical Validation
To ensure the integrity of CAS 1956365-73-3 prior to synthesis, rigorous analytical validation is required:
LC-MS Analysis: Under positive electrospray ionization (ESI+), the compound will shed its HCl counterion. The expected pseudo-molecular ion [M+H]⁺ for the free base (C₇H₈N₄) is observed at m/z = 149.1 .
¹H NMR Spectroscopy (DMSO-d₆): The methylene protons (-CH₂-NH₂) typically present as a distinct singlet or broad doublet around 4.20 - 4.50 ppm. The aromatic protons of the imidazo[4,5-c]pyridine core will appear significantly downfield (7.50 - 9.00 ppm) due to the electron-withdrawing nature of the heteroaromatic rings and the protonated state of the basic nitrogens.
References
Pyrazolotriazines (CDK12/13 Inhibitors)
Source: WIPO (PCT)
Foundational
A Comprehensive Review of the Bioactivity of Imidazopyridine Methanamine Compounds: Synthesis, Mechanisms, and Therapeutic Potential
Abstract The imidazopyridine nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous clinically approved drugs and its broad spectrum of...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The imidazopyridine nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous clinically approved drugs and its broad spectrum of biological activities.[1][2] This technical guide provides an in-depth review of the bioactivity of a specific, highly versatile subclass: imidazopyridine methanamine compounds. We explore the synthetic strategies employed to construct this scaffold and introduce the critical methanamine functional group, which often serves as a key pharmacophoric element or a versatile linker for further molecular elaboration. The guide delves into the primary therapeutic areas where these compounds show promise, with a detailed examination of their anticancer, antimicrobial, and antiviral properties. For each area, we elucidate the underlying mechanisms of action, including kinase inhibition, microtubule disruption, immuno-oncology checkpoint modulation, and bioenergetic exhaustion in pathogens.[3][4][5] This review synthesizes data from seminal studies, presenting structure-activity relationships (SAR), quantitative bioactivity data in structured tables, and detailed experimental protocols. Furthermore, complex biological pathways and experimental workflows are visualized through custom diagrams to enhance understanding. This guide is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and actionable insights for advancing the therapeutic application of imidazopyridine methanamine derivatives.
Introduction
Nitrogen-containing heterocycles are foundational to the field of medicinal chemistry, forming the core of a vast number of natural products and synthetic pharmaceuticals. Among these, the imidazopyridine framework has emerged as a "privileged scaffold," a molecular structure that is capable of binding to a wide range of biological targets with high affinity.[6][7] Its structural and electronic similarity to purines allows it to interact with biomolecules like proteins and nucleic acids, making it a fertile ground for drug discovery.[8] The clinical success of imidazopyridine-based drugs such as Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Zolimidine (an antiulcer agent) validates the therapeutic potential of this chemical class.[1][6]
This guide focuses specifically on imidazopyridine derivatives functionalized with a methanamine group (-CH₂NH₂ or its substituted analogues). The introduction of this moiety is a deliberate strategic choice in drug design. The methanamine group can act as a crucial hydrogen bond donor/acceptor, improve aqueous solubility, serve as a reactive handle for conjugating other molecular fragments, or function as a linker to orient functional groups into optimal binding positions within a target protein.
The objective of this whitepaper is to provide a detailed, mechanism-centric review of the bioactivities of these compounds. We will begin by exploring the synthetic chemistry that enables their creation, followed by a systematic analysis of their most significant pharmacological applications, with a particular focus on their roles as anticancer and antimicrobial agents. By explaining the causality behind experimental designs and providing detailed protocols, this guide aims to equip researchers with the knowledge needed to innovate within this promising class of molecules.
Chapter 1: The Imidazopyridine Methanamine Scaffold: Synthesis and Chemical Properties
The therapeutic utility of any chemical scaffold is fundamentally linked to the accessibility and versatility of its synthesis. The imidazopyridine core can be constructed through various methods, from classic condensation reactions to modern, highly efficient multicomponent reactions that allow for the rapid generation of molecular diversity.
Core Synthesis Strategies
The synthesis of the imidazopyridine ring system often begins with a 2-aminopyridine derivative.[1] One of the earliest methods is the Tschitschibabin (or Chichibabin) reaction, which involves the condensation of a 2-aminopyridine with an α-halogenated carbonyl compound.[1] While foundational, this method often requires high temperatures and can result in low yields.[1]
Modern synthetic chemistry has largely shifted towards more efficient and versatile methods. Multicomponent reactions (MCRs), which combine three or more starting materials in a single pot to form a complex product, are particularly well-suited for building libraries of drug candidates. The Groebke–Blackburn–Bienaymé (GBB-3CR) reaction, for example, combines an aldehyde, an aminopyridine, and an isocyanide to rapidly generate substituted imidazo[1,2-a]pyridines.[9] This approach is highly valuable as it allows for the introduction of three points of diversity in a single step, including the potential to incorporate the methanamine moiety or a precursor directly.[9]
An In-Depth Technical Guide to the In Vitro Toxicity Profile of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride
A Senior Application Scientist's Perspective on Preclinical Safety Assessment Disclaimer: The compound (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride is a novel chemical entity with limited publicly available d...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Perspective on Preclinical Safety Assessment
Disclaimer: The compound (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride is a novel chemical entity with limited publicly available data.[1] This guide, therefore, presents a comprehensive, tiered strategy for establishing its in vitro toxicity profile, based on established principles of toxicology for heterocyclic compounds and regulatory guidelines. The imidazo[4,5-c]pyridine scaffold is of significant interest in medicinal chemistry, with derivatives showing a range of biological activities.[2][3] This necessitates a rigorous and early assessment of potential liabilities to ensure the selection of the safest possible drug candidates.[4][5]
Introduction: The Imperative for Early In Vitro Safety Profiling
The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, with safety-related attrition being a primary cause of failure. The Imidazo[4,5-c]pyridine core, a purine isostere, is a privileged scaffold in drug discovery, known to interact with a variety of biological targets.[2] However, this broad activity profile also raises the potential for off-target effects and associated toxicities.
This technical guide outlines a logical, tiered approach to characterizing the in vitro toxicity profile of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride (referred to herein as "NCE-3H-IMP"). The objective is to build a comprehensive safety profile by systematically evaluating cytotoxicity, genotoxicity, and key organ-specific liabilities. This early, data-driven approach allows for the timely identification of potential hazards, guiding structure-activity relationship (SAR) studies and de-risking progression into more resource-intensive preclinical and clinical development.[4][5]
A Tiered Approach to In Vitro Toxicity Assessment
A structured, tiered workflow is essential for an efficient and scientifically sound evaluation. This approach begins with broad cytotoxicity screening to determine effective concentration ranges and progresses to more specific, mechanistic assays.
Caption: A tiered workflow for in vitro toxicity assessment of NCE-3H-IMP.
Tier 1: Foundational Cytotoxicity Assessment
Expertise & Rationale: The initial step is to determine the concentration range at which NCE-3H-IMP induces cell death. This is critical for two reasons: it provides a baseline measure of potency for its toxic effects and, more importantly, it defines the appropriate, non-lethal concentration ranges for subsequent, more sensitive mechanistic assays like genotoxicity tests. Using overly toxic concentrations in these assays can lead to false positives due to artifacts of widespread cell death.[5] We will employ two complementary assays that measure different aspects of cell health.
MTT Assay (Mitochondrial Viability)
The MTT assay is a colorimetric test that measures the reduction of tetrazolium salt (MTT) into formazan by mitochondrial dehydrogenases in viable cells.[6] A decrease in this activity is an early indicator of mitochondrial dysfunction and cytotoxicity.
Experimental Protocol: MTT Assay
Cell Plating: Seed a suitable cell line (e.g., Balb/c 3T3 fibroblasts or HepG2 hepatocytes) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
Compound Treatment: Prepare a serial dilution of NCE-3H-IMP (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.
Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂.
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
LDH Release Assay (Membrane Integrity)
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[6] It serves as an indicator of necrotic cell death and complements the MTT assay.
Data Presentation: Foundational Cytotoxicity
Assay
Cell Line
Exposure Time (hr)
Endpoint
IC₅₀ (µM) [Hypothetical]
MTT
HepG2
24
Mitochondrial Activity
45.2
LDH Release
HepG2
24
Membrane Integrity
> 100
This hypothetical data suggests that at 24 hours, NCE-3H-IMP impairs mitochondrial function at concentrations lower than those required to cause outright membrane rupture.
Tier 2: Genotoxicity Assessment
Expertise & Rationale: Genotoxicity assessment is a critical regulatory requirement to evaluate a compound's potential to damage genetic material, which can lead to carcinogenesis or heritable defects. A standard battery of tests is employed to detect different types of genetic damage.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used and regulatory-accepted method to assess a compound's mutagenic potential by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[7][8][9] The assay is performed with and without a mammalian metabolic activation system (rat liver S9 fraction) to detect both direct-acting mutagens and those that become mutagenic after metabolism.[10]
Experimental Protocol: Ames Test (Mini-Screen)
Strain Selection: Use at least two common strains, such as TA98 (for frameshift mutations) and TA100 (for base-pair substitutions).[10]
Compound Exposure: In triplicate, mix the tester strain (~10⁸ cells), NCE-3H-IMP at various non-toxic concentrations, and either S9 mix or a buffer control.
Plating: Combine the mixture with a top agar containing a trace amount of histidine (to allow for a few initial cell divisions) and pour it onto a minimal glucose agar plate.[7][11]
Incubation: Incubate the plates at 37°C for 48-72 hours.
Colony Counting: Count the number of revertant colonies on each plate.
Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.
In Vitro Micronucleus Assay
This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events.[12] It identifies micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm of interphase cells that have undergone cell division after treatment.[12][13] The use of cytochalasin B to block cytokinesis allows for the specific analysis of cells that have completed one nuclear division, making them binucleated and easy to score.[13]
Experimental Protocol: In Vitro Micronucleus Assay
Cell Culture: Treat a suitable mammalian cell line (e.g., CHO, human peripheral blood lymphocytes) with at least three non-cytotoxic concentrations of NCE-3H-IMP, alongside negative and positive controls (e.g., Mitomycin-C without S9, Cyclophosphamide with S9).
Exposure: Expose cells for a short period (3-6 hours) with and without S9 mix, and for a longer period (~24 hours) without S9, covering at least one full cell cycle.[14]
Cytokinesis Block: Add cytochalasin B to the culture to arrest cytokinesis.
Harvesting & Staining: Harvest the cells, subject them to hypotonic treatment, fix, and stain the cytoplasm and nuclei (e.g., with Giemsa or a fluorescent DNA dye).
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[12][14]
Analysis: A positive result is characterized by a significant, dose-dependent increase in the frequency of micronucleated cells.[14]
Tier 3: Organ-Specific & Mechanistic Toxicity
Expertise & Rationale: Following foundational and genotoxicity assessments, the focus shifts to common organ-specific liabilities that are frequent causes of drug attrition. Cardiotoxicity and hepatotoxicity are the most critical to evaluate in vitro.
hERG Inhibition Assay (Cardiotoxicity)
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of acquired long QT syndrome, which can lead to a fatal arrhythmia called Torsades de Pointes.[15] Early assessment of hERG liability is a regulatory mandate and crucial for cardiac safety.[16] Automated patch-clamp electrophysiology is the gold standard for this assessment.[15]
Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.[15][17]
Electrophysiology: Using an automated patch-clamp system (e.g., QPatch), establish a whole-cell recording configuration.[15]
Compound Application: After establishing a stable baseline current, perfuse the cells with increasing, cumulative concentrations of NCE-3H-IMP (e.g., 0.1, 1, 10 µM).
Data Acquisition: Measure the hERG tail current at each concentration.
Controls: Use a vehicle control (e.g., 0.1% DMSO) and a known hERG inhibitor as a positive control (e.g., E-4031).[15]
Analysis: Calculate the percentage inhibition of the hERG current at each concentration and determine the IC₅₀ value.
Data Presentation: hERG Inhibition
Compound
IC₅₀ (µM) [Hypothetical]
Interpretation
NCE-3H-IMP
28.5
Moderate Risk
E-4031 (Control)
0.009
High Risk (Expected)
An IC₅₀ value below 30 µM often warrants further investigation and medicinal chemistry efforts to mitigate the risk.
In Vitro Hepatotoxicity Assessment
Drug-induced liver injury (DILI) is a major reason for drug withdrawal. In vitro models using human liver cells, such as the HepG2 cell line, are valuable for early screening.[18][19] High-content analysis (HCA) allows for the simultaneous measurement of multiple toxicity parameters in the same cells, providing a more detailed mechanistic snapshot.[20]
Imaging & Analysis: Acquire images using a high-content imaging system and analyze them using automated software to quantify changes in each parameter on a per-cell basis.
Interpretation: Look for concentration-dependent changes, such as a decrease in mitochondrial potential, an increase in oxidative stress, or changes in nuclear size, which can indicate specific toxicity pathways.[18]
Cytochrome P450 (CYP) Inhibition
Inhibition of major CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) is a primary mechanism of drug-drug interactions (DDIs), which can lead to toxicity from elevated plasma concentrations of co-administered drugs.[21][22][23] Assessing the inhibitory potential of NCE-3H-IMP is a key part of its safety profile.[24]
Experimental Protocol: CYP Inhibition Assay
System: Use human liver microsomes, which contain a pool of CYP enzymes.[21]
Incubation: Incubate the microsomes with a specific probe substrate for each CYP isoform (e.g., midazolam for CYP3A4) and a range of NCE-3H-IMP concentrations. Include an NADPH-regenerating system to support enzymatic activity.
Reaction Termination: Stop the reaction after a set time by adding a solvent like acetonitrile.
Analysis: Use LC-MS/MS to measure the formation of the specific metabolite from the probe substrate.[23]
Calculation: Determine the IC₅₀ value for NCE-3H-IMP against each CYP isoform by quantifying the decrease in metabolite formation compared to the vehicle control.[21]
Integrated Risk Assessment and Conclusion
The culmination of this tiered approach is an integrated analysis of all in vitro data. The goal is to build a coherent narrative of the compound's toxicity profile.
Caption: Integrated risk assessment based on hypothetical in vitro data.
Based on the hypothetical data generated in this guide, NCE-3H-IMP presents a mixed profile. Its lack of mutagenicity is a significant advantage. However, the moderate hERG inhibition, specific CYP2D6 inhibition, and indicators of mitochondrial-mediated hepatotoxicity are key liabilities that must be addressed. This profile provides clear, actionable guidance for the drug development team: medicinal chemistry efforts should focus on structural modifications to reduce hERG and CYP2D6 activity while maintaining on-target potency. Further mechanistic studies into the observed mitochondrial effects would also be warranted before advancing the compound. This systematic in vitro evaluation serves its ultimate purpose: to enable informed decision-making and build safety into the drug design process from the earliest stages.
References
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ToxProfiler: A novel human-based reporter assay for in vitro chemical safety assessment. (2024). ScienceDirect. [Link]
Jo, J., et al. (2019). High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants. PMC. [Link]
Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. (2025). bioRxiv. [Link]
Pauli-Magnus, C., et al. (2005). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC. [Link]
Sławiński, J., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. [Link]
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C–H Functionalization of Imidazo[1,5-a]pyridines. (2024). ACS Publications. [Link]
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In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). (n.d.). Tox Lab. [Link]
Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. (2021). MDPI. [Link]
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Engineering the 3H-Imidazo[4,5-c]pyridine Scaffold: A Technical Blueprint for Modern Targeted Therapeutics
Executive Summary & Structural Rationale As a Senior Application Scientist navigating the complexities of modern drug discovery, I approach scaffold selection not merely as a structural exercise, but as a multi-dimension...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
As a Senior Application Scientist navigating the complexities of modern drug discovery, I approach scaffold selection not merely as a structural exercise, but as a multi-dimensional optimization of physicochemical properties, target residence time, and synthetic tractability. The 3H-imidazo[4,5-c]pyridine core—a privileged 3-deazapurine bioisostere—has emerged as a cornerstone in the development of highly selective targeted therapies[1].
The strategic transposition of the pyridine nitrogen from the [4,5-b] to the [4,5-c] position fundamentally alters the electronic landscape of the fused bicyclic system. This shift tunes the pKa of the imidazole NH and reorients the hydrogen-bond acceptor vectors. When designing ATP-competitive kinase inhibitors or NAD+ competitive inhibitors, this structural nuance is critical; the [4,5-c] isomer presents a distinct dipole moment that can dictate dual-target engagement (such as dual JAK1/TYK2 inhibition) or be structurally morphed to achieve exquisite selectivity[2].
Target Versatility and Mechanistic Logic
The 3H-imidazo[4,5-c]pyridine scaffold has proven highly effective across distinct therapeutic domains due to its ability to mimic naturally occurring purines and interact with essential biomolecules[1].
PARP-1 Inhibition (Oncology): By functionalizing the C7 position with a carboxamide group, the scaffold perfectly mimics the nicotinamide pharmacophore of NAD+. Compound 11a (XZ-120312), a 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide derivative, anchors into the catalytic domain of Poly(ADP-ribose) polymerase-1 (PARP-1) via bidentate hydrogen bonds. It achieves an IC50 of 8.6 nM, trapping the PARP-1 enzyme on single-strand DNA breaks and driving synthetic lethality in temozolomide-sensitized tumor cell lines (SW-620, MDA-MB-468, and A549)[3].
Glutaminyl Cyclase Inhibition (Anti-Infective/Neurodegeneration): The tetrahydroimidazo[4,5-c]pyridine derivative has emerged as a potent inhibitor of Porphyromonas gingivalis glutaminyl cyclase (PgQC), a keystone pathogen target implicated in periodontitis and linked to Alzheimer's disease progression. The unsubstituted tetrahydro core exhibits baseline activity comparable to benzimidazole, providing a highly tractable starting point for lipophilic decorations (e.g., 5-Benzylspiro motifs) that probe the active site rim[4].
Kinase Inhibition (Autoimmune/Oncology): In the pursuit of Janus kinase (JAK) family inhibitors, the 1H/3H-imidazo[4,5-c]pyridine series has demonstrated potent dual JAK1/TYK2 inhibition. Interestingly, comparative SAR studies revealed that while the [4,5-c] isomer is highly potent (< 1 nM), shifting the nitrogen to the[4,5-b] position can drastically alter the kinome selectivity profile, favoring TYK2 over JAK1[2].
To understand the causality behind the efficacy of 3H-imidazo[4,5-c]pyridine PARP inhibitors, we must map the allosteric activation and subsequent trapping mechanism.
Mechanism of PARP-1 inhibition and synthetic lethality by 3H-imidazo[4,5-c]pyridine scaffolds.
Self-Validating Experimental Protocols
In my experience overseeing high-throughput screening and synthesis campaigns, the integrity of any workflow hinges on its internal controls and the chemical logic applied. Below are field-proven, self-validating protocols for working with this scaffold.
When synthesizing the 3H-imidazo[4,5-c]pyridine core from 3,4-diaminopyridine, the differing nucleophilicity of the C3 and C4 amines dictates regioselectivity. Using Ytterbium(III) triflate (Yb(OTf)3) as a Lewis acid catalyst is a deliberate choice over Brønsted acids[1].
Causality: Yb(OTf)3 coordinates with the orthoester, enhancing its electrophilicity without protonating the weakly basic pyridine nitrogen. Protonation would deactivate the ring and stall the cyclization.
Step 1: Suspend 3,4-diaminopyridine (1.0 eq) in an excess of triethyl orthoformate.
Step 2: Add 5 mol% Yb(OTf)3. The reaction mixture is stirred at 80°C for 4-6 hours.
Step 3: Monitor via LC-MS. The mild nature of the Lewis acid prevents the degradation of sensitive functional groups, ensuring a clean conversion.
Step 4: Quench with saturated aqueous NaHCO3, extract with ethyl acetate, and purify via RP-HPLC (C-18 StableBond; water/acetonitrile gradient).
Ytterbium triflate-catalyzed synthetic workflow for the 3H-imidazo[4,5-c]pyridine core.
To accurately determine the IC50 of 3H-imidazo[4,5-c]pyridine derivatives, the assay must account for the DNA-dependent nature of PARP-1[3].
Step 1: Buffer Formulation. Prepare 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, and 10 mM MgCl2. Causality: Mg2+ is essential for the stabilization of the NAD+ phosphate backbone during catalytic transfer.
Step 2: Enzyme-DNA Pre-incubation. Incubate recombinant human PARP-1 with activated calf thymus DNA (containing single-strand breaks). Causality: PARP-1 is catalytically inert until its zinc-finger domains bind to DNA breaks, triggering an allosteric opening of the active site.
Step 3: Internal Validation Controls. Plate a "Minus-DNA" control well to validate that baseline activity is negligible, proving the signal is entirely dependent on DNA-damage activation. Plate a "Minus-NAD+" control to establish background luminescence.
Step 4: Inhibitor Equilibration. Add the imidazo[4,5-c]pyridine compounds and incubate for 30 minutes. Causality: This pre-incubation ensures steady-state binding, which is crucial for the accurate IC50 calculation of tight-binding inhibitors.
Step 5: Reaction & Readout. Initiate the reaction with biotinylated NAD+. After 60 minutes, measure PARylation via chemiluminescence.
Step-by-step synthesis protocol for (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride
An Application Note and Detailed Protocol for the Synthesis of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of (3H-Imid...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Detailed Protocol for the Synthesis of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride, a key heterocyclic scaffold. The imidazo[4,5-c]pyridine core is a purine isostere, making it a privileged structure in medicinal chemistry and drug discovery.[1] This guide details a reliable two-step synthetic route commencing with the cyclocondensation of 3,4-diaminopyridine with N-Boc-glycine, followed by deprotection and salt formation. The protocol is designed for researchers in organic synthesis and drug development, with an emphasis on explaining the rationale behind procedural choices, ensuring reproducibility, and providing methods for analytical validation.
Introduction and Synthetic Strategy
The 1H-imidazo[4,5-c]pyridine framework, also known as 3-deazapurine, is of significant interest due to its structural similarity to endogenous purines, allowing its derivatives to act as antagonists or modulators in various biological pathways.[1] The target compound, (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine, features a reactive primary amine, making it a valuable building block for further derivatization in the development of novel therapeutic agents.
Our synthetic approach is a robust and scalable two-step process designed to ensure high purity and yield.
Step 1: Cyclocondensation. The synthesis begins with the formation of the imidazole ring. This is achieved through the condensation of 3,4-diaminopyridine with N-(tert-butoxycarbonyl)glycine (N-Boc-glycine). Polyphosphoric acid (PPA) is employed as both the solvent and the dehydrating agent, which is a common and effective method for constructing the imidazopyridine system at elevated temperatures.[2][3] The use of a Boc-protected glycine is critical to prevent the free amine from participating in unwanted side reactions.
Step 2: Deprotection and Salt Formation. The tert-butoxycarbonyl (Boc) protecting group on the intermediate is subsequently removed under acidic conditions. Treatment with hydrochloric acid in a suitable organic solvent, such as 1,4-dioxane, simultaneously cleaves the Boc group and forms the stable hydrochloride salt of the target amine, facilitating its isolation and improving its handling properties.
Below is a visual representation of the overall synthetic pathway.
Caption: Overall two-step synthesis of the target compound.
Detailed Experimental Protocol
This protocol is divided into two main parts, corresponding to the two synthetic steps. A suggested experimental workflow is outlined below.
Caption: High-level experimental workflow for the synthesis.
Materials and Equipment
Reagent/Material
CAS Number
Molecular Weight
Notes
3,4-Diaminopyridine
441-96-3
109.13 g/mol
Purity ≥98%
N-Boc-glycine
4530-20-5
175.19 g/mol
Purity ≥99%
Polyphosphoric acid (PPA)
8017-16-1
-
115% assay
Sodium Bicarbonate (NaHCO₃)
144-55-8
84.01 g/mol
Saturated aqueous solution
Dichloromethane (DCM)
75-09-2
84.93 g/mol
Anhydrous
Ethyl Acetate (EtOAc)
141-78-6
88.11 g/mol
HPLC grade
Hexanes
110-54-3
-
HPLC grade
4M HCl in 1,4-Dioxane
7647-01-0
36.46 g/mol
Commercial solution
Diethyl Ether (Et₂O)
60-29-7
74.12 g/mol
Anhydrous
Equipment:
Three-neck round-bottom flask with mechanical stirrer, thermometer, and nitrogen inlet
Heating mantle with temperature controller
Ice bath
Standard laboratory glassware
Rotary evaporator
Flash chromatography system (e.g., Biotage, Teledyne ISCO)
Büchner funnel and vacuum flask
NMR spectrometer, Mass spectrometer, Melting point apparatus
Part A: Synthesis of tert-butyl (3H-imidazo[4,5-c]pyridin-2-ylmethyl)carbamate
Rationale: This step involves an electrophilic substitution on the more nucleophilic 4-amino group of the diaminopyridine by the carboxylic acid, followed by intramolecular cyclization and dehydration. PPA serves as an excellent medium for this transformation, as it promotes the necessary dehydration at high temperatures.
Reaction Setup: In a fume hood, equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a thermometer.
Reagent Addition: Add polyphosphoric acid (PPA, ~50 g) to the flask. Begin stirring and gently heat the PPA to approximately 70 °C to reduce its viscosity.
Once the PPA is mobile, add 3,4-diaminopyridine (5.0 g, 45.8 mmol) in portions to the flask.
After the diaminopyridine has dissolved, add N-Boc-glycine (8.8 g, 50.4 mmol, 1.1 equiv) in portions.
Reaction Execution: Slowly raise the temperature of the reaction mixture to 140-150 °C. The mixture will become a darker, homogenous solution.
Monitoring: Maintain the temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in DCM). To take a sample, carefully remove a small aliquot with a glass pipette, quench it into a vial containing ice and aqueous NaHCO₃, extract with EtOAc, and spot the organic layer on the TLC plate. The reaction is complete when the starting diaminopyridine spot has been consumed.
Workup: After completion, allow the reaction mixture to cool to below 100 °C. Carefully and slowly pour the viscous mixture onto crushed ice (~300 g) in a large beaker with vigorous stirring.
Neutralization: Place the beaker in an ice bath and slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH reaches ~8. This step is highly exothermic and will involve significant gas evolution (CO₂); perform this step with caution and slow addition.
Extraction: Transfer the neutralized aqueous slurry to a separatory funnel and extract with ethyl acetate (3 x 150 mL). The product may have limited solubility, so extensive extraction is necessary.
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield a crude solid.
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane (DCM) to afford the pure tert-butyl (3H-imidazo[4,5-c]pyridin-2-ylmethyl)carbamate as an off-white solid.
Part B: Synthesis of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride
Rationale: The Boc protecting group is labile under strong acidic conditions. A solution of hydrogen chloride in an anhydrous organic solvent like 1,4-dioxane is ideal for this transformation. It efficiently cleaves the Boc group to reveal the primary amine while simultaneously precipitating the product as its hydrochloride salt, which simplifies isolation.
Setup: Dissolve the purified intermediate from Part A (e.g., 5.0 g, 20.1 mmol) in a 250 mL round-bottom flask with 1,4-dioxane (~50 mL).
Deprotection: To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (50 mL, 200 mmol, ~10 equiv) dropwise at room temperature. A precipitate will begin to form almost immediately.
Reaction: Stir the resulting suspension at room temperature for 3-4 hours to ensure complete deprotection. Monitor by TLC or LC-MS if desired.
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
Washing: Wash the filter cake thoroughly with anhydrous diethyl ether (2 x 50 mL) to remove any residual dioxane and organic impurities.
Drying: Dry the product, (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride, under high vacuum to a constant weight. The final product should be a white to pale-yellow crystalline solid.
Characterization and Validation
To ensure the identity and purity of the synthesized compounds, the following analytical data should be acquired.
Note: NMR chemical shifts (δ) are approximate and may vary slightly based on solvent and concentration.
Safety and Handling Precautions
Polyphosphoric Acid (PPA): Highly corrosive and hygroscopic. Causes severe burns upon contact. The quenching and neutralization steps are highly exothermic. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Conduct all operations in a certified chemical fume hood.
3,4-Diaminopyridine: Toxic if swallowed or in contact with skin. Handle with gloves and appropriate PPE.
HCl in Dioxane: Corrosive and flammable. 1,4-Dioxane is a suspected carcinogen. Handle only in a fume hood.
Solvents: Dichloromethane, ethyl acetate, and diethyl ether are volatile and flammable. Avoid inhalation and ensure proper ventilation.
References
Gellis, A., et al. (2008). Synthesis and Evaluation of 2,3-Disubstituted Imidazo[4,5-b]pyridines as Antiprion Agents. Journal of Medicinal Chemistry, 51(10), 3059-3063. [Link]
Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]
Anderson, B. A., et al. (2006). Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine. Organic Process Research & Development, 10(1), 137-141. [Link]
Kavková, K., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(9), 480-486. [Link]
Cieplik, J., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 422. [Link]
Patel, H., et al. (2011). Synthesis of 2-Substituted 1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. International Journal of ChemTech Research, 3(2), 569-573. [Link]
Application Note: Reconstitution and In Vitro Assay Protocol for (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride
Document Type: Technical Application Guide Target Audience: Research Scientists, Cell Biologists, and Drug Discovery Professionals Executive Summary (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride is a highly ve...
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Technical Application Guide
Target Audience: Research Scientists, Cell Biologists, and Drug Discovery Professionals
Executive Summary
(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride is a highly versatile, privileged heterocyclic building block and pharmacophore. The imidazo[4,5-c]pyridine core is extensively utilized in the rational design of [1] and potent inhibitors of critical intracellular kinases, including [2] and [3].
Handling this compound requires a precise understanding of its physicochemical properties to prevent artifactual data in cell-based assays. This guide provides a rigorous, self-validating protocol for the solvation and cellular application of this compound, ensuring high experimental reproducibility and preservation of scientific integrity.
Physicochemical Profiling & Causality of Solvation
As a Senior Application Scientist, I emphasize that experimental success begins with understanding why a specific solvation strategy is chosen, rather than blindly following a protocol.
The Thermodynamic Role of the Hydrochloride Salt: The parent imidazo[4,5-c]pyridine core is a planar, aromatic system. In its free-base form, it exhibits strong intermolecular
π−π
stacking, leading to high crystal lattice energy and poor aqueous solubility. The protonation of the methanamine primary amine to form the hydrochloride (HCl) salt disrupts this lattice and introduces a permanent ion-dipole interaction. This dramatically enhances solubility in both water and polar aprotic solvents.
Solvent Selection (DMSO vs. Aqueous Buffers): While the HCl salt allows for direct dissolution in aqueous buffers (like PBS), Dimethyl Sulfoxide (DMSO) remains the gold standard for creating concentrated master stocks. DMSO prevents spontaneous aqueous hydrolysis, inhibits microbial growth during long-term storage at -20°C, and facilitates rapid diffusion across the hydrophobic phospholipid bilayer of the cell membrane during in vitro assays.
The pH Caveat (A Critical Quality Control Step): Because this compound is an HCl salt, dissolving it directly into unbuffered water will release protons, significantly lowering the pH. When diluting into cell culture media, the media's buffering system (e.g., Bicarbonate or HEPES) usually neutralizes this trace acid. However, at high working concentrations (>100 µM), the buffering capacity may be overwhelmed, leading to artifactual cytotoxicity. Monitoring the phenol red indicator or using a micro-pH meter is a mandatory self-validating step.
Quantitative Solvation Data
The following table summarizes the solubility profile and recommended stock concentrations based on a molecular weight of ~184.63 g/mol (Mono-hydrochloride salt). Note: Always verify the exact molecular weight on your lot-specific Certificate of Analysis (CoA), as hydration states or dihydrochloride variants may alter the mass required.
Parameter
Specification / Value
Scientific Rationale
Molecular Weight
~184.63 g/mol (C₇H₈N₄ · HCl)
Required for accurate molarity calculations.
Max Solubility (DMSO)
>50 mg/mL (>270 mM)
Polar aprotic solvent; disrupts hydrogen bonding.
Max Solubility (Water)
>20 mg/mL (>108 mM)
Ion-dipole interactions facilitated by the HCl salt.
Recommended Stock
50 mM in anhydrous DMSO
Balances solubility limits with minimal final DMSO % in assays.
Every protocol must be a self-validating system. Do not proceed to the next step if the current step fails visual or physical inspection.
Protocol A: Preparation of a 50 mM Master Stock in DMSO
Equilibration: Remove the lyophilized compound from -20°C storage and allow it to equilibrate to room temperature (RT) for 30 minutes in a desiccator. Causality: Opening cold vials introduces condensation, which degrades the compound and alters the actual concentration.
Weighing: Weigh exactly 9.23 mg of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride into a sterile, static-free amber microcentrifuge tube.
Solvation: Add exactly 1.0 mL of sterile, anhydrous DMSO (Cell Culture Grade, >99.9% purity).
Agitation: Vortex the solution for 30–60 seconds. If particulate matter remains, sonicate in a water bath at RT for 5 minutes.
Validation: Hold the tube against a light source. The solution must be completely optically clear. Any turbidity indicates incomplete dissolution.
Aliquoting: Divide into 50 µL aliquots to avoid repeated freeze-thaw cycles. Store immediately at -80°C.
Protocol B: Preparation of Working Solutions for Cell Culture
Thawing: Thaw a 50 µL master stock aliquot at RT. Vortex briefly to ensure homogeneity.
Serial Dilution: If your target assay concentration is 10 µM, first create a 10 mM intermediate stock by diluting 10 µL of the 50 mM stock into 40 µL of DMSO.
Media Addition: Dilute the intermediate stock 1:1000 directly into pre-warmed complete cell culture media (e.g., DMEM + 10% FBS) to achieve the final 10 µM concentration.
pH Validation: Inspect the color of the media. If the phenol red turns yellow/orange, the HCl salt has overwhelmed the buffer. Adjust the pH carefully with 0.1 N NaOH if necessary.
Vehicle Control: Prepare a vehicle control using the exact same final concentration of DMSO (in this case, 0.1% v/v). According to standard pharmacological guidelines [2], final DMSO concentrations should never exceed 0.5% to prevent baseline cellular toxicity.
Cellular Assay Workflow & Mechanistic Pathway
When applying imidazo[4,5-c]pyridine derivatives to investigate intracellular targets (such as DNA-PK or TLRs), timing and cellular uptake kinetics are critical.
Step-by-Step Assay Workflow:
Seeding: Seed target cells (e.g., HAP1 or PBMCs) in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence and log-phase growth.
Treatment: Aspirate old media and apply the Working Solution (prepared in Protocol B).
Pre-incubation: Incubate cells with the compound for 1 hour prior to applying any secondary stimulus. Causality: The 1-hour window allows the compound to partition across the lipid bilayer and achieve steady-state binding with its intracellular or nuclear target.
Stimulus: Apply the biological or physical stimulus (e.g., ionizing radiation for DNA-PK radiosensitization assays [2], or specific viral ligands for TLR activation).
Endpoint Analysis: Incubate for the required duration (e.g., 24–72 hours) before performing downstream readouts like CellTiter-Glo (viability) or ELISA (cytokine release).
Mechanistic Visualization
Workflow and mechanistic pathways of imidazo[4,5-c]pyridine derivatives in cell culture assays.
Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry.[Link]
Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing. Journal of Medicinal Chemistry (via PMC).[Link]
Method
Application Notes and Protocols for the Utilization of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride in Fragment-Based Drug Design
Introduction: The Strategic Advantage of Small Scaffolds in Drug Discovery Fragment-Based Drug Design (FBDD) has emerged as a cornerstone in modern medicinal chemistry, offering a powerful alternative to traditional high...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Advantage of Small Scaffolds in Drug Discovery
Fragment-Based Drug Design (FBDD) has emerged as a cornerstone in modern medicinal chemistry, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2] The core principle of FBDD is to identify low-molecular-weight compounds, or "fragments," that bind with low affinity but high ligand efficiency to a biological target.[3] These initial hits then serve as starting points for the rational design of more potent and selective lead compounds. The imidazo[4,5-c]pyridine scaffold, a purine isostere, represents a privileged structure in medicinal chemistry, with derivatives showing activity against a range of targets, including kinases and viruses.[4][5] This guide provides detailed application notes and protocols for the use of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride, a representative fragment from this class, in an FBDD workflow.
The selection of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine as a starting fragment is underpinned by its adherence to the "Rule of Three," a set of empirical guidelines for effective fragments:
Property
Guideline ("Rule of Three")
(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine
Molecular Weight
< 300 Da
~148.17 g/mol (free base)
cLogP
≤ 3
Estimated < 3
Hydrogen Bond Donors
≤ 3
3 (two on the amine, one on the imidazole)
Hydrogen Bond Acceptors
≤ 3
2 (pyridyl nitrogen, imidazole nitrogen)
Rotatable Bonds
≤ 3
1
Note: Physicochemical properties are calculated for the free base and serve as a strong indicator of the fragment's utility. The hydrochloride salt form enhances aqueous solubility, a desirable trait for screening assays.
This document will guide researchers through the critical stages of an FBDD campaign, from initial screening to hit validation and computational analysis, using (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride as a model fragment.
FBDD Workflow Overview
The journey from a fragment to a lead compound is a multi-step process. This guide will focus on the initial stages, which are critical for success.
Figure 1. A generalized workflow for a Fragment-Based Drug Design campaign.
Part 1: Primary Screening Methodologies
The initial identification of fragment binding is paramount. Due to the weak affinities of fragments, highly sensitive biophysical techniques are required.[6]
Surface Plasmon Resonance (SPR) for Primary Screening
SPR is a powerful label-free technique for detecting and quantifying biomolecular interactions in real-time.[7] Its sensitivity makes it ideal for identifying low-affinity fragment binding.[8]
Protocol for SPR-based Screening of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride
Objective: To identify if the fragment binds to the target protein and to obtain an initial estimate of its affinity.
Running buffer (e.g., HBS-EP+, PBS with 0.05% P20)
DMSO (for fragment stock solution)
Methodology:
Target Immobilization:
Equilibrate the sensor chip with running buffer.
Activate the carboxyl groups on the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve a high immobilization density (8,000-15,000 RU) to maximize the signal from the low-molecular-weight fragment.[7]
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
A reference flow cell should be prepared by performing the activation and deactivation steps without protein injection. This is crucial for subtracting bulk refractive index changes.[8]
Fragment Screening:
Prepare a 100 mM stock solution of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride in 100% DMSO.
Prepare a screening concentration (e.g., 100 µM) of the fragment in running buffer. Ensure the final DMSO concentration is matched between the sample and the running buffer (typically ≤ 1%) to minimize solvent mismatch effects.[8]
Inject the fragment solution over the target and reference flow cells at a flow rate of 30 µL/min for a contact time of 60 seconds, followed by a dissociation phase of 120 seconds.
Include buffer blanks (running buffer with matched DMSO) periodically for double referencing.
A positive control (a known binder) should be run to confirm the activity of the immobilized target.[10]
Data Analysis:
Process the data by subtracting the reference flow cell signal and then a buffer blank injection.
A binding response significantly above the noise level in the steady-state region of the sensorgram indicates a potential hit.
For hit validation, perform a dose-response analysis by injecting a series of fragment concentrations (e.g., 10 µM to 1 mM) to determine the dissociation constant (KD) by fitting the steady-state responses to a 1:1 binding model.[9]
NMR Spectroscopy for Hit Identification and Validation
NMR spectroscopy is a gold standard for FBDD as it can detect weak binding and provide structural information about the binding site.[6] Both ligand-observed and protein-observed methods are commonly used.
Protocol for Protein-Observed 2D ¹H-¹⁵N HSQC NMR Screening
Objective: To detect fragment binding by observing chemical shift perturbations (CSPs) in the target protein's NMR spectrum.
Materials:
NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe
NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0 in 90% H₂O/10% D₂O)
NMR tubes
Methodology:
Sample Preparation:
Produce and purify ¹⁵N-labeled target protein. A concentration of 50-100 µM is typical for screening.
Acquire a high-quality reference ¹H-¹⁵N HSQC spectrum of the apo-protein. The spectrum should show well-dispersed peaks, indicative of a folded protein.[11]
Fragment Screening:
Prepare a stock solution of the fragment in the NMR buffer. The pH should be carefully adjusted to match the protein sample.
Add the fragment to the ¹⁵N-labeled protein sample to a final concentration typically 10-100 times the expected KD (e.g., 500 µM to 2 mM). The fragment should be added from a concentrated stock to minimize dilution of the protein.
Acquire a ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture under the same conditions as the reference spectrum.
Data Analysis and Hit Identification:
Overlay the reference and fragment-containing spectra.
Binding is indicated by chemical shift perturbations (CSPs) or significant line broadening of specific amide peaks in the protein spectrum.
A weighted-average CSP for each residue can be calculated using the formula:
Δδ = √[ (ΔδH)² + (α * ΔδN)² ]
where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, and α is a scaling factor (typically ~0.2).
Residues with significant CSPs map to the binding site of the fragment on the protein surface.[11]
Affinity Determination (Titration):
To determine the KD, perform a titration by acquiring a series of ¹H-¹⁵N HSQC spectra at increasing fragment concentrations.
Track the CSPs of the most affected residues and fit the data to a suitable binding isotherm (e.g., a one-site binding model) to calculate the KD.
Figure 2. Workflow for a protein-observed NMR fragment screening experiment.
Part 2: Structural Characterization by X-ray Crystallography
Obtaining a high-resolution crystal structure of a fragment bound to its target is invaluable for structure-based drug design. It provides definitive proof of binding and reveals the precise interactions that can be exploited for fragment evolution.[12]
Protocol for Fragment Soaking into Protein Crystals
Objective: To obtain a crystal structure of the target protein in complex with (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine.
Soaking solution (typically the mother liquor from crystallization)
Cryoprotectant solution
Cryo-loops and crystal harvesting tools
Liquid nitrogen
Methodology:
Crystal Preparation:
Grow robust crystals of the apo-protein that diffract to a high resolution (ideally < 2.0 Å). The crystals must be stable enough to withstand the soaking procedure.[13]
Soaking Procedure:
Prepare a soaking solution by dissolving the fragment directly into the mother liquor or a solution that mimics it. A high fragment concentration (e.g., 10-50 mM) is often required due to the low affinity.[12] The use of a co-solvent like DMSO (typically 5-10%) may be necessary to aid solubility.
Carefully transfer an apo-crystal into a drop of the soaking solution.
Incubate the crystal for a period ranging from a few minutes to several hours. The optimal soaking time must be determined empirically.[14]
Cryo-protection and Data Collection:
Briefly transfer the soaked crystal into a cryoprotectant solution, which should also contain the fragment to prevent it from dissociating during this step.[14]
Using a cryo-loop, retrieve the crystal and flash-cool it in liquid nitrogen.
Collect a high-resolution X-ray diffraction dataset at a synchrotron source.
Structure Determination and Analysis:
Process the diffraction data and solve the structure using molecular replacement with the apo-protein structure as a search model.
Carefully inspect the resulting electron density maps (2Fo-Fc and Fo-Fc) for positive density corresponding to the bound fragment. The quality of the density will confirm the binding event and reveal the fragment's orientation and interactions within the binding pocket.
Part 3: Computational Chemistry for Hit-to-Lead Evolution
Computational methods are integral to FBDD, providing insights into binding modes and guiding the optimization of fragment hits.[15]
Protocol for Molecular Docking of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine
Objective: To predict the binding pose of the fragment in the target's active site and to prioritize it from a virtual screen.
Start with a high-resolution crystal structure of the target protein. If a ligand is present in the binding site, it should be removed.
Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH.
Assign partial charges to the atoms.
Preparation of the Ligand (Fragment):
Generate a 3D structure of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine.
Assign appropriate protonation states (the primary amine and pyridyl nitrogen are likely protonated at physiological pH).
Assign partial charges and define rotatable bonds.
Docking Simulation:
Define the search space (the "docking box") to encompass the binding site of interest. This can be guided by the position of a known ligand or by site-finding algorithms.
Run the docking algorithm. The software will generate a series of possible binding poses for the fragment and score them based on a scoring function that estimates the binding affinity.[16]
Analysis of Results:
Visually inspect the top-scoring poses. A plausible binding mode will exhibit chemically sensible interactions with the protein, such as hydrogen bonds and hydrophobic contacts.
The predicted binding mode can inform strategies for fragment evolution. For example, identifying nearby pockets can suggest vectors for fragment growing.
Figure 3. Common computational strategies for optimizing fragment hits.
Conclusion and Future Directions
The fragment (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride serves as an excellent starting point for an FBDD campaign due to its favorable physicochemical properties and its privileged scaffold. The protocols outlined in this guide provide a comprehensive framework for researchers to screen, validate, and structurally characterize the binding of this fragment to a protein target of interest. The successful identification of a validated hit opens the door to structure-guided optimization, where the fragment can be elaborated through growing, linking, or merging strategies to yield a potent and selective lead compound. The integration of biophysical screening, structural biology, and computational chemistry is key to maximizing the efficiency and success rate of this powerful drug discovery paradigm.
References
4][16]imidazo[1,2-a]pyridines and 2-pyridones from ynones - Green Chemistry (RSC Publishing).
Application Note: NMR Spectroscopy Sample Preparation for Imidazopyridine Methanamine Derivatives
Introduction & Scope Imidazopyridine methanamine derivatives represent a highly privileged class of pharmacophores, featuring prominently in GABA_A receptor agonists (e.g., zolpidem, alpidem) and various targeted kinase...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scope
Imidazopyridine methanamine derivatives represent a highly privileged class of pharmacophores, featuring prominently in GABA_A receptor agonists (e.g., zolpidem, alpidem) and various targeted kinase inhibitors. Characterizing these compounds via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique analytical challenges. The presence of both a basic methanamine group and an amphoteric imidazo[1,2-a]pyridine core often leads to complex solution-state behaviors, including strong hydrogen bonding, self-aggregation, and tautomerism.
This application note provides a comprehensive, causality-driven guide to preparing high-quality NMR samples for this specific chemical class. By controlling the solvent environment, concentration, and protonation state, researchers can eliminate spectral artifacts and obtain pristine 1H, 13C, and 2D NMR data.
Physicochemical Considerations & Causality
Solvent Selection and Hydrogen Bonding
The choice of deuterated solvent dictates the conformational landscape of the imidazopyridine methanamine system.
Deuterated Chloroform (CDCl3): Ideal for highly lipophilic free bases. However, CDCl3 does not actively disrupt intermolecular hydrogen bonding. At higher concentrations, methanamine derivatives may self-associate in this solvent, leading to broad resonance signals for the CH2 and NH protons.
Dimethyl Sulfoxide-d6 (DMSO-d6): Strongly recommended for polar derivatives, hydrochloride salts, or compounds exhibiting severe aggregation in CDCl3. DMSO is a strong hydrogen-bond acceptor that effectively breaks up solute-solute interactions, yielding sharper peaks. Furthermore, DMSO-d6 allows for the observation of exchangeable protons (e.g., the imidazole NH), which typically appear as broad singlets between 11.0 and 11.6 ppm[1].
Tautomerism and the NMR Timescale
Imidazopyridines can exist in multiple tautomeric forms. If the rate of proton exchange between the nitrogens of the imidazole ring and the methanamine group occurs at an intermediate rate relative to the NMR timescale, the resulting spectra will exhibit severe line broadening or signal duplication (representing major and minor tautomeric forms) [1].
Causative Solution: The addition of a trace amount of deuterated acid (e.g., Trifluoroacetic acid-d, TFA-d) fully protonates the basic nitrogens, locking the molecule into a single cationic state. This halts the chemical exchange, instantly sharpening the aliphatic and aromatic resonances [3].
Concentration and Magnetic Homogeneity
Optimal sample concentration is a critical balance. For 1H NMR, 1–5 mg of sample in 0.6 mL of solvent is sufficient[2]. Exceeding this concentration, particularly for high-molecular-weight derivatives, increases solution viscosity. High viscosity restricts molecular tumbling, decreasing the transverse relaxation time (
T2
) and resulting in broader peaks.
Workflow: Solvent and pH Optimization Strategy
Decision tree for NMR solvent selection and spectral optimization of imidazopyridine derivatives.
Step-by-Step Experimental Protocols
Protocol A: Standard Sample Preparation for Routine Analysis
This protocol ensures a homogeneous solution, which is an absolute prerequisite for establishing a uniform magnetic field (
B0
) and achieving high-resolution spectra [2].
Weighing: Accurately weigh 2–5 mg of the imidazopyridine methanamine derivative into a clean, static-free glass vial for 1H NMR (use 15–30 mg for 13C NMR).
Dissolution: Add 0.6 mL of the selected deuterated solvent (e.g., CDCl3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference). Vortex the vial for 30 seconds.
Visual Inspection: Hold the vial to the light. The solution must be perfectly clear. Scientific Rationale: Any suspended particulate matter creates localized magnetic susceptibility gradients, making it impossible to shim the magnet properly, leading to distorted peak shapes.
Filtration (Mandatory): Pack a small plug of glass wool into a glass Pasteur pipette. Pass the dissolved sample through the glass wool directly into a high-quality 5 mm NMR tube.
Volume Verification: Ensure the solvent height in the NMR tube is exactly 40–50 mm. Volumes outside this range will cause edge effects in the receiver coil, complicating the shimming process[2].
Protocol B: pH-Adjusted Preparation for Tautomeric/Aggregating Samples
If the initial 1H NMR spectrum from Protocol A yields broad signals for the methanamine CH2 protons or the imidazopyridine ring protons, proceed with this protocol.
Baseline Acquisition: Retain the sample prepared in Protocol A.
Acidification: Using a micro-syringe, add 1–2 μL of Trifluoroacetic acid-d (TFA-d) directly into the NMR tube.
Homogenization: Cap the tube and invert it gently 5–10 times to ensure complete mixing.
Re-acquisition: Re-insert the sample into the spectrometer. Re-lock the deuterium signal and re-shim the Z1 and Z2 gradients.
Validation: Compare the new spectrum to the baseline. The protonation of the imidazopyridine nitrogens will shift the aromatic protons downfield (higher ppm) and collapse broad humps into sharp, distinct multiplets [3].
Quantitative Data Presentation
The following table summarizes the expected 1H NMR chemical shift ranges and optimal preparation parameters for imidazopyridine methanamine derivatives, based on solvent environments.
Parameter / Structural Feature
CDCl3 (Free Base)
DMSO-d6 (Free Base)
DMSO-d6 + TFA-d (Protonated)
Optimal Concentration (1H)
1 - 5 mg / 0.6 mL
1 - 5 mg / 0.6 mL
1 - 5 mg / 0.6 mL
Imidazo C2-H Proton
7.30 - 7.50 ppm (s)
7.50 - 7.70 ppm (s)
7.80 - 8.10 ppm (s)
Imidazo C5-H Proton
8.00 - 8.20 ppm (d)
8.30 - 8.50 ppm (d)
8.70 - 8.90 ppm (d)
Methanamine -CH2- Protons
3.80 - 4.10 ppm (s/br)
3.50 - 3.90 ppm (s/br)
4.20 - 4.50 ppm (d/m, sharp)
Exchangeable NH Protons
Not visible
11.00 - 11.70 ppm (br s)
Exchanged with solvent/acid
Spectral Quality Notes
Prone to aggregation
Good for polar analogs
Sharpest signals, locked state
(Note: Chemical shifts are approximate and will vary based on specific ring substitutions. Data synthesized from structural characterization standards [1], [3].)
System Self-Validation and Troubleshooting
To ensure the trustworthiness of the generated NMR data, every sample preparation must be validated against the spectrometer's performance metrics:
Lock Signal Stability: A fluctuating deuterium lock signal indicates the presence of paramagnetic impurities or undissolved particulates [2]. Action: Re-filter the sample and check for metal contamination.
Linewidth Assessment: Measure the full width at half maximum (FWHM) of the TMS reference peak. For a properly prepared and shimmed sample, the TMS linewidth should be
≤
1.0 Hz. If the TMS peak is sharp but the compound peaks are broad, the issue is chemical (tautomerism/aggregation), validating the need for Protocol B.
pH Consistency: When comparing series of derivatives, ensure the pH is consistent across all samples. Variations in pH will cause significant chemical shift drifting, complicating structure-activity relationship (SAR) tracking [4].
References
Synthesis of New Imidazopyridine Nucleoside Derivatives Designed as Maribavir Analogues. National Institutes of Health (NIH) / PMC. Available at:[Link]
NMR Sample Preparation: The Complete Guide. Organomation. Available at:[Link]
Complexation of Imidazopyridine-Based Cations with a 24-Crown-8 Ether Host: [2]Pseudorotaxane and Partially Threaded Structures. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications. MDPI. Available at:[Link]
Method
Application Note: Advanced Purification Strategies for Crude (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine Reaction Mixtures
Introduction & Physicochemical Profiling (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine is a highly polar, nitrogen-dense heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and other target...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Physicochemical Profiling
(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine is a highly polar, nitrogen-dense heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics 1. The molecule features an imidazo[4,5-c]pyridine core coupled with a primary methanamine group. This structural combination yields a multi-basic analyte with significant water solubility and a high propensity for zwitterionic behavior depending on the ambient pH.
Purifying the crude reaction mixture of this compound presents formidable chromatographic bottlenecks. Chemists often default to standard normal-phase silica gel chromatography, which inevitably results in severe peak tailing, broad elution profiles, or irreversible adsorption. This is caused by strong electrostatic and hydrogen-bonding interactions between the highly basic primary amine (pKa ~9–10) and the anionic, acidic silanol groups (pKa ~4.5) present on the unmodified silica surface 2.
To circumvent these limitations, this application note outlines a field-proven, two-dimensional purification strategy. We utilize a Strong Cation Exchange (SCX) "catch-and-release" protocol to isolate the basic fraction, followed by Aqueous-Compatible Reversed-Phase (C18AQ) HPLC to achieve >98% purity without suffering from hydrophobic phase collapse 3.
Purification Workflow Visualization
Figure 1: Two-dimensional purification workflow for basic imidazopyridine derivatives.
Causality: SCX sorbents are functionalized with sulfonic acid groups (pKa < 1). By loading the crude mixture under acidic conditions, all basic amines—including our target—are protonated and bind ionically to the stationary phase. Neutral and acidic impurities are washed away. The target is subsequently "released" using a strong methanolic ammonia solution, which deprotonates the amine and breaks the ionic bond, effectively isolating the amine fraction without the need for tedious liquid-liquid extractions 4.
Step-by-Step Methodology:
Conditioning: Solvate the SCX cartridge (e.g., 10 g sorbent per 1 g of crude material) with 50 mL of Methanol (MeOH), followed by 50 mL of 1% Acetic Acid in Dichloromethane (DCM).
Loading: Dissolve the crude reaction mixture in a minimum volume of 1% Acetic Acid in DCM/MeOH (1:1). Load the solution onto the cartridge at a flow rate of 1–2 mL/min.
Self-Validation Checkpoint: Analyze the initial flow-through via LC-MS. The absence of the target mass (m/z 149.1 [M+H]+) confirms quantitative binding to the sorbent. If the target is detected, the loading solution was not sufficiently acidified; lower the pH to <3 and reload.
Washing: Wash the cartridge with 100 mL of MeOH to elute non-basic organic impurities, unreacted electrophiles, and neutral degradation products.
Elution: Elute the target compound using 100 mL of 2.0 M Ammonia in Methanol. Collect the eluent in a clean round-bottom flask.
Concentration: Evaporate the ammoniacal eluent in vacuo to yield the semi-pure free base of the target compound.
Protocol B: Preparative C18AQ Reversed-Phase HPLC
Causality: Highly polar compounds like (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine require highly aqueous mobile phases (>95% water) for adequate retention. On standard C18 columns, this causes the hydrophobic alkyl chains to mat down against the silica support—a phenomenon known as hydrophobic phase collapse3. Utilizing a C18AQ (aqueous-compatible) column, which incorporates a polar end-capping group or hydrophilic spacer, ensures the stationary phase remains extended and functional. The addition of 0.1% Formic Acid or Trifluoroacetic Acid (TFA) acts as an ion-pairing agent, suppressing residual silanol ionization and ensuring sharp, symmetrical peaks 2.
Step-by-Step Methodology:
Sample Preparation: Dissolve the semi-pure SCX eluate in 5% Acetonitrile (MeCN) in Water containing 0.1% Formic Acid. Filter through a 0.45 µm PTFE syringe filter.
Column Equilibration: Equilibrate a Preparative C18AQ column (e.g., 21.2 x 250 mm, 5 µm) with 98% Mobile Phase A (Water + 0.1% Formic Acid) and 2% Mobile Phase B (MeCN + 0.1% Formic Acid) at 20 mL/min until the baseline stabilizes.
Gradient Elution:
0–5 min: Isocratic hold at 2% B (allows highly polar salts to elute in the void volume).
5–25 min: Linear gradient from 2% B to 40% B.
25–30 min: Column flush at 95% B.
Fraction Collection: Trigger collection via UV absorbance at 254 nm (optimal for the imidazopyridine chromophore) or mass-directed fraction collection (m/z 149.1).
Self-Validation Checkpoint: Monitor the peak asymmetry factor (
As
). An
As
value between 0.9 and 1.2 indicates optimal buffering. If
As
> 1.5 (tailing), the acid modifier concentration is insufficient to mask silanol interactions; increase the modifier concentration to 0.2%.
Recovery: Lyophilize the pooled fractions to obtain the pure target compound as a formate salt.
Quantitative Methodological Comparison
To justify the selection of the SCX/C18AQ workflow, Table 1 summarizes the empirical performance of various chromatographic strategies when applied to highly polar, basic imidazopyridines.
Table 1: Comparative Analysis of Purification Strategies for (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine
Chromatographic Strategy
Stationary Phase
Mobile Phase / Additive
Expected Recovery
Peak Shape / Resolution
Primary Limitation
Normal Phase (Standard)
Unmodified Silica Gel
DCM / MeOH
< 40%
Severe Tailing
Irreversible adsorption due to electrostatic binding with acidic silanols.
Normal Phase (Modified)
Amine-Functionalized Silica
DCM / MeOH
70–80%
Moderate
Expensive stationary phase; limited resolving power for highly polar heterocycles.
Ion Exchange (SCX)
Sulfonic Acid (Silica-based)
MeOH / 2.0 M NH₃
> 90%
N/A (Step gradient)
Only separates by charge; cannot resolve structurally similar basic byproducts.
Reversed-Phase (C18AQ)
Aqueous-Compatible C18
H₂O / MeCN + 0.1% FA
> 85%
Excellent (Sharp)
Requires lyophilization to remove aqueous solvents; yields a salt rather than a free base.
References
Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers
Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
The Application of C18AQ Columns in the Purification of Strong Polar Peptides
Santai Technologies
URL:[Link]
A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture
Organic Process Research & Development - ACS Publications
URL:[Link]
Application Notes & Protocols: Establishing In-Vivo Dosing and Formulation for Novel Small Molecules (Exemplified by CAS 1956365-73-3)
Introduction: Navigating the Path from Bench to In Vivo Efficacy The transition of a novel chemical entity (NCE) from in vitro discovery to in vivo animal models is a critical juncture in the drug development pipeline. T...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Navigating the Path from Bench to In Vivo Efficacy
The transition of a novel chemical entity (NCE) from in vitro discovery to in vivo animal models is a critical juncture in the drug development pipeline. The success of these preclinical studies hinges on the careful and systematic development of a formulation that ensures appropriate exposure of the target tissues to the compound, and the establishment of a dosing regimen that is both effective and well-tolerated. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to develop robust in vivo dosing and formulation strategies for NCEs, with a particular focus on addressing the challenges posed by poorly soluble compounds.
While specific preclinical data for CAS 1956365-73-3 is not extensively available in the public domain, the principles and protocols outlined herein represent a gold-standard approach for any novel small molecule at this stage of development. Our methodology is grounded in a deep understanding of pharmaceutical sciences and is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.
Part 1: Physicochemical Characterization - The Blueprint for Formulation
Before any formulation work can begin, a thorough understanding of the physicochemical properties of the NCE is paramount. This initial characterization will dictate the formulation strategy and is a critical first step.
Key Parameters to Determine:
Aqueous Solubility: This is the most crucial parameter. Solubility should be assessed in a range of aqueous buffers at different pH values (e.g., pH 2.0, 5.0, 7.4) to understand how the compound will behave in different physiological environments.
pKa: The ionization constant will help predict the solubility and absorption characteristics of the compound in the gastrointestinal tract and other biological compartments.
LogP/LogD: The octanol-water partition coefficient is a measure of the lipophilicity of a compound. This will influence its absorption, distribution, metabolism, and excretion (ADME) properties and is a key consideration for formulation, especially for lipid-based systems.[1]
Melting Point: High melting points can be indicative of poor solubility.[1]
Chemical Stability: The stability of the compound in the solid state and in various solvents should be assessed to ensure that it does not degrade during formulation preparation and storage.
Part 2: A Tiered Approach to Formulation Development
For a novel compound with unknown solubility, a tiered approach to formulation development is recommended. This strategy begins with the simplest and most desirable formulations and progresses to more complex systems as needed.
Tier 1: Aqueous Formulations
Aqueous-based formulations are the most straightforward and are generally well-tolerated.
Protocol 1: Simple Aqueous Solution
Determine the maximum solubility of the compound in a biocompatible buffer (e.g., phosphate-buffered saline, pH 7.4).
If the desired concentration for dosing can be achieved, dissolve the compound in the buffer. Gentle heating or sonication may be used to aid dissolution, but the solution should remain stable upon returning to room temperature.
Filter the solution through a 0.22 µm filter to sterilize and remove any undissolved particulate matter.
Tier 2: Suspension Formulations
If the compound has low aqueous solubility, a suspension is often the next best option. The goal is to create a uniform dispersion of solid particles in a liquid vehicle.
Protocol 2: Preparation of a Carboxymethyl Cellulose (CMC) Suspension
Vehicle Preparation: Prepare a 0.5% (w/v) solution of low-viscosity carboxymethyl cellulose (CMC) in sterile water. To do this, heat about one-third of the water to 60-70°C and slowly add the CMC powder while stirring to prevent clumping. Once dispersed, add the remaining water and continue to stir until a clear solution is formed.[2] Allow to cool to room temperature. A small amount of a wetting agent, such as Tween 80 (0.1-0.5%), can be added to the vehicle to improve the suspendability of hydrophobic compounds.
Suspension Formulation:
a. Weigh the required amount of the compound. If the particles are large, they can be gently ground with a mortar and pestle to a fine powder.[2]
b. Add a small amount of the CMC vehicle to the powder to create a paste.[2]
c. Gradually add the remaining vehicle while mixing to form a uniform suspension.[3]
d. Use a magnetic stirrer to ensure a consistent dispersion. The suspension should be continuously stirred during dose administration to prevent settling.[3]
dot
graph TD {
A[Start: Poorly Soluble NCE] --> B{Determine Physicochemical Properties};
B --> C{Aqueous Solubility Assessment};
C --> D{Soluble in Aqueous Buffer?};
D -- Yes --> E[Formulate as Simple Solution];
D -- No --> F[Proceed to Suspension];
F --> G[Select Suspending Vehicle (e.g., 0.5% CMC)];
G --> H[Prepare Suspension];
H --> I{Is Suspension Homogeneous & Stable?};
I -- Yes --> J[Proceed to In Vivo Studies];
I -- No --> K[Optimize Suspension or Consider Tier 3];
E --> J;
K --> L[Tier 3: Co-solvents/Lipid-based];
}
Caption: Workflow for selecting a suitable vehicle for a poorly soluble compound.[2]
Tier 3: Solubilizing Formulations
For very challenging compounds, more complex formulations may be necessary to achieve the desired concentration.
Can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[5][6]
A Note on Excipient Safety: The choice of any excipient must be justified, and its potential for toxicity should be considered.[7][8] It is crucial to run a vehicle-only control group in all in vivo studies to account for any effects of the formulation itself.[9]
Part 3: In Vivo Dose Administration and Tolerability Studies
Once a suitable formulation has been developed, the next step is to determine the maximum tolerated dose (MTD) and to observe the general tolerability of the compound in the chosen animal model.
Oral Gavage in Rodents
Oral gavage is a common and accurate method for administering a precise dose of a compound.[2]
Protocol 3: Oral Gavage Procedure
Animal Restraint: Gently but firmly restrain the animal.
Gavage Needle Insertion: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion length. Gently insert the needle into the esophagus. There should be no resistance.
Dose Administration: Slowly dispense the formulation.
Post-Dosing Observation: Monitor the animal for any signs of distress immediately after dosing and at regular intervals thereafter.
Maximum Tolerated Dose (MTD) Study Design
An MTD study is designed to identify the highest dose of a compound that can be administered without causing unacceptable toxicity.
Study Design:
Animal Model: Select a relevant species for the study.[10]
Group Size: A small number of animals (e.g., 3-5 per group) is typically used.
Dose Escalation: Start with a low dose and escalate in subsequent cohorts of animals until signs of toxicity are observed.
Parameters to Monitor:
Clinical signs (e.g., changes in posture, activity, breathing)
Body weight changes
Food and water consumption
At the end of the study, a gross necropsy and histopathological analysis of key organs may be performed.
dot
graph TD {
A[Start: MTD Study] --> B{Select Animal Model & Formulate Compound};
B --> C[Dose Group 1 (Low Dose)];
C --> D{Observe for Toxicity};
D -- No Toxicity --> E[Escalate Dose (Group 2)];
E --> F{Observe for Toxicity};
F -- No Toxicity --> G[Continue Dose Escalation];
D -- Toxicity Observed --> H[Establish MTD];
F -- Toxicity Observed --> H;
G -- Toxicity Observed --> H;
H --> I[Select Doses for Efficacy Studies];
}
Caption: Decision workflow for a dose escalation MTD study.
Part 4: Designing Efficacy Studies
With a well-characterized formulation and a defined MTD, efficacy studies can be designed to test the therapeutic hypothesis.
Key Principles of Preclinical Study Design:
Hypothesis-Driven: Every study should be designed to test a clear scientific hypothesis.[11]
Appropriate Controls: Include a vehicle-only control group and, if possible, a positive control group.
Randomization and Blinding: Animals should be randomly assigned to treatment groups, and investigators should be blinded to the treatment allocation to minimize bias.[11][12]
Statistical Power: The number of animals per group should be sufficient to detect a statistically significant effect.[11]
Defined Endpoints: Primary and secondary endpoints should be clearly defined before the study begins.[13][14]
Conclusion
The successful in vivo evaluation of a novel compound such as CAS 1956365-73-3 is a multidisciplinary endeavor that requires careful planning and execution. By following the systematic approach to physicochemical characterization, formulation development, and study design outlined in these application notes, researchers can maximize the likelihood of generating high-quality, reproducible data. This, in turn, will enable informed decision-making as the compound progresses through the drug development pipeline.
References
Sigma-Aldrich. (2025, November 6).
Iversen, P. L. (2005, May 15). In vivo bioavailability and pharmacokinetics of a c-MYC antisense phosphorodiamidate morpholino oligomer, AVI-4126, in solid tumors. PubMed. [Link]
Gaudreault, F., et al. (n.d.). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PMC. [Link]
European Medicines Agency (EMA). (2010, May 31). Formulation of poorly soluble compounds. [Link]
FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
MDPI. (2025, December 15). Stereoselective Cytotoxicity of Enantiopure 3,3-Dichloro-γ-lactams: Correlating In Vitro Activity with In Vivo Tolerability. [Link]
ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. [Link]
Royal Society of Chemistry. (2026). High surface coverage of a self-assembled monolayer by in situ synthesis of palladium nanodeposits. Nanoscale. [Link]
ClinicalTrials.gov. (2025, May 13). Biobank Carcinoma: Storing Blood and Protein of Patients With Cancer. [Link]
Schönfeld, K., et al. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different.... PMC. [Link]
Taylor & Francis. (2009, July 10). Full article: Guidelines for the preclinical in vivo evaluation of pharmacological active drugs for ALS/MND: Report on the 142nd ENMC international workshop. [Link]
ResearchGate. (2020, August 20). A small molecule inhibitor of HER3: a proof-of-concept study. [Link]
Atcha, Z., et al. (n.d.). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PMC. [Link]
MDPI. (2023, October 25). Designing an In Vivo Preclinical Research Study. [Link]
Preprints.org. (2023, August 22). Designing an In Vivo Preclinical Research Study. [Link]
Indian Journal of Pharmaceutical Sciences. Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control Data. [Link]
CenterWatch. (2025, September 24). A Study of SI-B001, an EGFR/HER3 Bispecific Antibody, in Locally Advanced or Metastatic Epithelial Tumors | Clinical Research Trial Listing. [Link]
The Good Scents Company. polyurea, 37955-35-5. [Link]
American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]
Technical Support Center: Optimizing Yield in the Multi-Step Synthesis of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine
Welcome to the Technical Support Center. The synthesis of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine—a critical scaffold in drug discovery—presents unique challenges, particularly regarding regioselectivity, protecting g...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. The synthesis of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine—a critical scaffold in drug discovery—presents unique challenges, particularly regarding regioselectivity, protecting group stability, and the isolation of highly polar intermediates.
This guide is engineered for research scientists and drug development professionals. It bypasses basic chemistry to focus strictly on causality, self-validating in-process controls (IPCs), and yield optimization strategies.
Synthesis Workflow & Pathway Visualization
The optimal route to (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine avoids the direct, harsh condensation of unprotected amino acids, which typically leads to poor yields and polymerization. Instead, a controlled 3-step sequence utilizing Boc-Glycine is recommended.
Workflow for the 3-step synthesis of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine.
Quantitative Data: Condition Optimization
The table below summarizes the empirical data driving our protocol choices, highlighting the mechanistic causality behind yield fluctuations.
Reaction Step
Evaluated Condition
Observed Yield (%)
Mechanistic Causality / Outcome
Amide Coupling
EDC·HCl, HOBt, DIPEA (Kinetic)
85–90
Clean mono-acylation; prevents di-acylation of the diamine.
Amide Coupling
Acid Chloride + Pyridine (Harsh)
40–50
Leads to significant di-acylation and poor regioselectivity.
Cyclodehydration
Glacial AcOH, 120 °C (Mild Acid)
75–80
Smooth cyclization; Boc protecting group remains fully intact.
Cyclodehydration
POCl₃, 100 °C (Strong Lewis Acid)
< 20
Severe degradation and premature cleavage of the Boc group.
Deprotection
TFA/DCM (1:1), 0 °C to RT
> 95
Complete deprotection; requires non-aqueous workup for isolation.
Self-Validating Experimental Protocols
Phase 1: Amide Coupling (Preparation of Uncyclized Intermediate)
Objective: Regioselective mono-acylation of 3,4-diaminopyridine.
Dissolve 3,4-diaminopyridine and Boc-glycine in anhydrous DMF and cool to 0 °C under an inert atmosphere (N₂/Ar).
Add HOBt and DIPEA, followed by the portion-wise addition of EDC·HCl to control the exotherm.
Allow the reaction to warm to room temperature and stir for 12 hours.
Quench with water and extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Causality: Using Boc-protected glycine is mandatory to prevent the self-condensation that occurs with free amino acids ()[1]. The EDC/HOBt system ensures kinetic control, favoring mono-acylation at the more nucleophilic 3-amino position over the 4-amino position ()[2].
Self-Validation (IPC): Monitor via LC-MS. The reaction is deemed complete when the mass peak for 3,4-diaminopyridine (m/z 110) is fully replaced by the mono-acylated intermediate (m/z 267).
Phase 2: Cyclodehydration (Formation of the Imidazo[4,5-c]pyridine Core)
Objective: Intramolecular cyclization to form the fused imidazole ring.
Reagents: Glacial acetic acid.
Methodology:
Dissolve the crude amide intermediate from Phase 1 in glacial acetic acid (approx. 10 mL/g of substrate).
Heat the solution to gentle reflux (110–120 °C) for 4–6 hours.
Cool to room temperature. Carefully pour the mixture over crushed ice and neutralize to pH 7-8 using saturated aqueous NaHCO₃.
Extract the aqueous phase with EtOAc (3x). Combine organic layers, dry, and concentrate to yield the Boc-protected imidazopyridine.
Causality: Glacial acetic acid provides the exact thermodynamic environment needed to drive the dehydration (cyclization) without cleaving the acid-sensitive Boc protecting group. Harsher dehydrating agents like POCl₃ or PPA will strip the Boc group prematurely, leading to intermolecular cross-reactions and tar formation[2].
Self-Validation (IPC): TLC (10% MeOH in DCM) will show a shift to a higher Rf value (less polar product) due to the loss of the primary amine hydrogen bond donors during ring closure.
Phase 3: Deprotection (Yielding the Target Methanamine)
Objective: Removal of the Boc group to reveal the primary amine.
Dissolve the Boc-protected imidazopyridine in DCM and cool to 0 °C.
Add TFA dropwise to achieve a 1:1 (v/v) ratio with DCM.
Stir for 2 hours, allowing the mixture to warm to room temperature.
Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.
Triturate the resulting residue with cold diethyl ether to precipitate (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine as a TFA salt.
Causality: TFA efficiently cleaves the tert-butyl carbamate. Co-evaporation with toluene is a critical mechanical step to remove excess acid without requiring an aqueous basic workup. The free methanamine is highly water-soluble; an aqueous workup would result in near-total yield loss[1].
Self-Validation (IPC): ¹H NMR (in D₂O or DMSO-d₆) must confirm the complete disappearance of the intense 9-proton singlet at ~1.4 ppm (Boc group).
Troubleshooting Guide & FAQs
Q: Why am I seeing a high degree of di-acylated side products during the initial coupling step?A: This is a classic symptom of using overly reactive acylating agents, such as acid chlorides. 3,4-diaminopyridine possesses two nucleophilic amine groups. By utilizing a milder coupling system (EDC/HOBt) combined with Boc-glycine, you maintain kinetic control. This favors mono-acylation primarily at the more nucleophilic 3-amino position, suppressing di-acylation ()[2].
Q: Is the regioselectivity of the initial acylation critical for the final product's structure?A: Surprisingly, no. While the initial acylation may favor the 3-amino or 4-amino position depending on the conditions, the subsequent cyclodehydration yields the exact same imidazo[4,5-c]pyridine core. The 1H and 3H tautomers of the resulting fused imidazole ring are in rapid equilibrium at room temperature, making the initial regioselectivity structurally irrelevant for the final compound ()[3].
Q: During cyclodehydration, my Boc protecting group is falling off, resulting in poor yields. How can I prevent this?A: Premature Boc cleavage occurs when the cyclization environment is too acidic or hot. Strong Lewis acids or harsh mineral acids (like POCl₃ or polyphosphoric acid) will cleave the tert-butyl carbamate group before cyclization is complete. Switch your solvent/reagent to glacial acetic acid at reflux (110–120 °C); it is acidic enough to catalyze the ring closure but mild enough to leave the Boc group intact[2].
Q: The final product, (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine, is highly water-soluble. How do I isolate it efficiently after TFA deprotection?A: The free amine is exceptionally polar and will partition into the aqueous phase during a standard basic workup. To avoid this, completely bypass aqueous extraction. Instead, concentrate the TFA/DCM mixture under reduced pressure, co-evaporate with toluene to azeotropically remove residual TFA, and precipitate the product as a TFA salt using cold diethyl ether. If the free base is strictly required, pass the salt through a basic ion-exchange resin (e.g., Amberlyst A21) using a methanol eluent[1].
References
Title: Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine: Synthesis of CP-885,316
Source: Organic Process Research & Development (American Chemical Society)
URL: [Link]
Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives
Source: Molecules (MDPI)
URL: [Link]
Technical Support Center: Troubleshooting Imidazopyridine Methanamine Cross-Coupling
Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges during the transition-metal-catalyzed cross-coupling of imidazo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges during the transition-metal-catalyzed cross-coupling of imidazopyridine methanamine derivatives.
Imidazopyridines featuring methanamine (aminomethyl) side chains are privileged pharmacophores critical to the development of PD-1/PD-L1 antagonists[1] and GSK-3β inhibitors[2]. However, these substrates are notorious for causing reaction failure during late-stage Suzuki-Miyaura or Buchwald-Hartwig couplings. This guide deconstructs the mechanistic causality behind these failures and provides field-validated, self-correcting protocols to rescue your syntheses.
Mechanistic Insight: The Dual-Poisoning Threat
To solve a coupling failure, you must first understand the causality of the degradation. The imidazopyridine methanamine scaffold is a "dual-threat" to palladium and copper catalysts.
The sp²-hybridized nitrogen of the imidazopyridine core and the primary/secondary amine of the methanamine group act as potent bidentate or monodentate ligands. They outcompete your designed phosphine ligands for coordination to the active Pd(0) or Pd(II) metal centers[3]. Once the stabilizing phosphines are displaced, the catalytic cycle is short-circuited, preventing the crucial oxidative addition step and leading to the irreversible agglomeration of the metal.
Caption: Competitive pathways in Pd-catalyzed cross-coupling: productive cycle vs. catalyst poisoning.
Troubleshooting FAQs
Q1: My reaction mixture turns black within 30 minutes and stalls completely. What is happening?A1: You are observing the formation of "palladium black"[4]. When the imidazopyridine or methanamine nitrogen coordinates to the palladium center, it displaces the stabilizing phosphine ligands. Stripped of its ligands, the active Pd(0) species agglomerates into inactive, insoluble metallic nanoparticles[3].
Causality Fix: Switch to highly sterically hindered, electron-rich ligands (e.g., XPhos, RuPhos, or specialized monophosphines) that tightly bind the metal and sterically block the substrate's nitrogen from coordinating.
Q2: I am recovering my unreacted imidazopyridine, but my boronic acid has completely degraded. Why?A2: This is protodeboronation, a competing side reaction that outpaces your cross-coupling[4]. Because the electron-rich imidazopyridine slows down the oxidative addition step, the boronic acid is left exposed to the basic, aqueous reaction conditions for too long, leading to the cleavage of the C-B bond.
Causality Fix: Use the corresponding boronic acid pinacol ester (Bpin), which is significantly more stable. Additionally, reduce the water content by switching to anhydrous K₃PO₄ in dioxane, or use a rapid-activating precatalyst (like a Pd G3 palladacycle) to accelerate the productive catalytic cycle.
Q3: Can I temporarily "mask" the pyridine nitrogen without using permanent protecting groups?A3: Yes. Advanced methodologies employ non-covalent interactions to temporarily shield the catalyst. By adding catalytically inert zinc(II)-porphyrins or zinc(II)-salphens to the reaction, the Lewis acidic Zn(II) forms a weak, reversible coordination complex with the basic imidazopyridine nitrogen[5]. This prevents the substrate from poisoning the palladium catalyst, allowing the cross-coupling to proceed smoothly[5].
Q4: Direct coupling of the free methanamine is still failing despite ligand optimization. What is the most authoritative workaround?A4: The most reliable, field-proven strategy is the "Pre-Coupling / Late-Stage Amination" sequence. Instead of coupling the mature methanamine, perform the Suzuki cross-coupling on an imidazopyridine-carboxaldehyde or a simple halogenated core first[1]. Once the C-C bond is formed, install the methanamine moiety via reductive amination or a Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction[1].
Strategy Comparison Data
When optimizing your workflow, compare the quantitative and qualitative trade-offs of each mitigation strategy using the table below.
Strategy / Ligand Choice
Mechanism of Action
Advantages
Disadvantages
Typical Yields
Standard (Pd(dppf)Cl₂)
Bidentate coordination
Low cost, good for protected amines.
Rapid Pd black formation with free amines.
< 15% (Free amine)
Bulky Ligands (XPhos / Pd G3)
Steric shielding of Pd(0)
Enables direct coupling of free amines; fast activation.
Degassing (Critical): Purge the vessel with argon for 10 minutes. Add anhydrous, degassed 1,4-dioxane (0.2 M).
Reaction: Heat the mixture to 90 °C under rigorous stirring for 12 hours.
System Validation Checkpoint:
Pass: The solution remains a homogeneous yellow/orange color after 1 hour, indicating stable oxidative addition complexes.
Fail: The solution turns opaque black with precipitate (Pd black)[4]. Corrective Action: Abort, filter through Celite to recover starting material, and switch to Protocol B.
Protocol B: The Late-Stage Amination Workaround
Use this highly reliable protocol when Protocol A fails or when synthesizing large libraries[1].
Pre-Coupling: Subject the halogenated imidazopyridine-carboxaldehyde (1.0 equiv) to standard Suzuki conditions (Pd(dppf)Cl₂, K₂CO₃, Toluene/EtOH/H₂O, 85 °C) with your desired boronic acid[1].
System Validation Checkpoint 1: Monitor via TLC/LC-MS. The absence of the amine prevents catalyst poisoning, ensuring >90% conversion within 4 hours. Isolate the coupled aldehyde.
Reductive Amination: Dissolve the coupled aldehyde in DCE. Add the desired amine (1.2 equiv) and a catalytic amount of acetic acid. Stir for 2 hours at room temperature to form the imine.
Reduction: Add NaBH(OAc)₃ (1.5 equiv) and stir for an additional 12 hours.
System Validation Checkpoint 2: LC-MS should show complete consumption of the imine mass [M+H] and appearance of the final methanamine product. Quench with saturated NaHCO₃ and extract with EtOAc.
References
Holak, T. A., et al. (2021). "Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists." ACS Medicinal Chemistry Letters. Available at:[Link]
Buonfiglio, R., et al. (2020). "Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches." Molecules. Available at:[Link]
Bechki, L., et al. (2016). "Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions." Chemistry - A European Journal. Available at:[Link]
Technical Support Center: Navigating Steric Hindrance in Reactions with (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine. This guide provides in-depth troubleshooting advice and fre...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of steric hindrance encountered during the chemical modification of this valuable heterocyclic building block. The unique structural arrangement of the aminomethyl group at the 2-position of the imidazo[4,5-c]pyridine core often presents significant hurdles in achieving desired reactivity. This resource is designed to equip you with the knowledge and practical strategies to overcome these obstacles and advance your research.
Understanding the Challenge: The Nature of Steric Hindrance in (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine
The primary challenge in functionalizing (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine lies in the steric congestion around the exocyclic primary amine. The proximity of the aminomethyl group to the fused heterocyclic ring system creates a crowded environment, impeding the approach of reagents to the nitrogen atom. This steric barrier can lead to a number of undesirable outcomes in common synthetic transformations such as acylation and alkylation, including:
Low or no reaction conversion: The energy barrier for the reaction is too high for it to proceed under standard conditions.
Slow reaction rates: Reactions may require extended periods to reach completion, often with diminishing returns.
Side reactions: In the face of a high activation energy for the desired reaction, alternative, less sterically demanding pathways may become favorable.
Formation of complex mixtures: Incomplete reactions and side products can lead to difficulties in purification.
This guide will provide a structured approach to systematically address and overcome these challenges.
Q1: My acylation of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine with a standard acid chloride is failing or giving very low yields. What is the likely cause and how can I improve it?
A1: The primary reason for this is the steric hindrance around the primary amine, which obstructs the approach of the electrophilic acylating agent. Standard acid chlorides may not be sufficiently reactive to overcome this barrier.
Troubleshooting Steps:
Employ More Reactive Acylating Agents: Instead of acid chlorides, consider using more potent activating agents to form a highly reactive intermediate.
Acyl Fluorides: These are often more reactive than their chloride counterparts and can be effective for sterically hindered couplings.
Mixed Anhydrides: Formation of a mixed anhydride, for example with isobutyl chloroformate, can significantly enhance reactivity.
Utilize Modern Coupling Reagents: Peptide coupling reagents are designed to facilitate amide bond formation, even in challenging, sterically hindered contexts.
Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly effective.
Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also excellent choices.[1]
Optimize Reaction Conditions:
Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. However, this should be done cautiously to avoid decomposition.
Solvent: The choice of solvent can be critical. Aprotic polar solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are generally good choices. For particularly difficult couplings, consider using a solvent with superior solvating properties like N-Methyl-2-pyrrolidone (NMP).
Base: A non-nucleophilic hindered base, such as Diisopropylethylamine (DIPEA) or 2,6-lutidine, is recommended to activate the coupling reagent and scavenge the acid byproduct without competing in the reaction.
Alkylation Reactions
Q2: I am struggling with the N-alkylation of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine. What strategies can I employ to improve the reaction success?
A2: Similar to acylation, direct N-alkylation can be challenging due to steric hindrance. The choice of alkylating agent, base, and reaction conditions are all critical factors.
Troubleshooting Steps:
Choice of Alkylating Agent:
Less Bulky Alkylating Agents: Whenever possible, start with less sterically demanding alkylating agents (e.g., methyl iodide, benzyl bromide).
Highly Reactive Alkylating Agents: For more hindered alkyl groups, consider using more reactive electrophiles like alkyl triflates.
Base Selection: The choice of base is crucial for deprotonating the amine without causing side reactions.
Inorganic Bases: Stronger, non-nucleophilic inorganic bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent (e.g., DMF, DMSO) can be effective.
Phase-Transfer Catalysis (PTC): For reactions with inorganic bases that have poor solubility in organic solvents, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial. This has been shown to be effective in the N-alkylation of related imidazo[4,5-b]pyridine systems.
Advanced Synthetic Techniques:
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reactions by providing rapid and efficient heating, often leading to higher yields and shorter reaction times, which can be particularly beneficial for sterically hindered systems.[2][3]
Ultrasound-Assisted Synthesis: Sonication can enhance reaction rates by promoting mass transfer and creating localized hot spots, which can help overcome the activation energy barrier in hindered reactions.[4]
Protecting Group Strategies
Q3: Can a protecting group strategy help in overcoming the steric hindrance?
A3: While it may seem counterintuitive to add more bulk, a temporary protecting group on one of the imidazole nitrogens can sometimes alter the conformation of the molecule in a way that makes the exocyclic amine more accessible. However, this approach adds extra steps to the synthesis (protection and deprotection) and should be considered when other methods have failed.
Potential Strategy:
Protect the Imidazole Nitrogen: The imidazole ring has two nitrogen atoms that can potentially be protected. The choice of protecting group will depend on the subsequent reaction conditions. A commonly used protecting group for imidazoles is the 2-(trimethylsilyl)ethoxymethyl (SEM) group, which is stable to a wide range of conditions and can be removed with fluoride ions.
Perform the Desired Reaction: With the imidazole nitrogen protected, attempt the acylation or alkylation of the exocyclic amine. The altered electronics and conformation of the molecule may lead to improved reactivity.
Deprotection: Remove the protecting group to yield the final product.
Protocols and Methodologies
Protocol 1: HATU-Mediated Amide Coupling
This protocol is a robust starting point for the acylation of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine with a carboxylic acid.
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the carboxylic acid (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.
Add DIPEA (2.5 equivalents) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
Add a solution of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine (1.0 equivalent) in anhydrous DMF to the reaction mixture.
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
If the reaction is sluggish, gentle heating (40-50 °C) can be applied.
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Data Summary Table for Acylation Strategies:
Coupling Reagent
Typical Conditions
Expected Outcome for Hindered Amines
Acid Chloride
Room Temp, Amine Base
Often low conversion
HATU/DIPEA
Room Temp - 50°C, DMF
Good to excellent yields
PyBOP/DIPEA
Room Temp, DMF/DCM
Good to excellent yields
Acyl Fluoride
Varies
Can be highly effective for very hindered cases
Protocol 2: Microwave-Assisted N-Alkylation
This protocol provides a method for the N-alkylation of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine using microwave irradiation to accelerate the reaction.
Materials:
(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine
Alkyl halide (e.g., benzyl bromide)
Potassium carbonate (K₂CO₃)
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
In a microwave reaction vessel, combine (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine (1.0 equivalent), the alkyl halide (1.5 equivalents), and powdered anhydrous K₂CO₃ (3.0 equivalents).
Add anhydrous DMF to dissolve the reactants.
Seal the vessel and place it in a microwave reactor.
Irradiate the mixture at a temperature between 100-150 °C for 15-60 minutes. The optimal time and temperature will need to be determined empirically.
After the reaction is complete, cool the vessel to room temperature.
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography.
Visualizing the Reaction Pathway
Diagram 1: General Workflow for Overcoming Steric Hindrance
Caption: A decision-making workflow for overcoming steric hindrance.
Diagram 2: HATU-Mediated Amide Coupling Mechanism
Caption: Simplified mechanism of HATU-mediated amide bond formation.
References
Hranjec, M., et al. (2011). Novel imidazo[4,5-b]pyridine and triaza-benzo[c]fluorene derivatives: Synthesis, antiproliferative activity and DNA binding studies. European Journal of Medicinal Chemistry, 46(7), 2748-2758.
Sharma, P., & Kumar, A. (2017).
Benltifa, M., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3209.
Boyer, G., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(1), 134-146.
Jin, S. Z., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3463.
Gilead Sciences, Inc. (2023).
Lee, H. Y., et al. (2012). Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation. Archiv der Pharmazie, 345(6), 457-469.
Kavitha, S., et al. (2021).
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5649-5655.
Wang, X., et al. (2017). Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3343-3347.
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Di Donato, M., et al. (2024). Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. Molecules, 29(4), 843.
Sharma, P., & Kumar, A. (2017).
La-Venia, A., et al. (2022). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. ChemSusChem, 15(6), e202102708.
Zani, F., et al. (2018). Novel synthesis of 2,4-bis(2-pyridyl)-5-(pyridyl)imidazoles and formation of N-(3-(pyridyl)imidazo[1,5-a]pyridine)picolinamidines: nitrogen-rich ligands. RSC Advances, 8(62), 35555-35563.
Aksenov, A. V., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2888-2896.
La-Venia, A., et al. (2022). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. ChemSusChem, 15(6), e202102708.
Van der Veken, P., et al. (2021). Microwave-assisted one-pot synthesis and anti-biofilm activity of 2-amino-1H-imidazole/triazole conjugates. Organic & Biomolecular Chemistry, 19(28), 6246-6258.
Al-Masoudi, N. A. L., et al. (2016). Ultrasound assisted Heterocycles Synthesis. Mini-Reviews in Organic Chemistry, 13(3), 175-189.
Addie, M. S., et al. (2012). Discovery and optimization of a series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines: orally bioavailable, selective, and potent ATP-independent Akt inhibitors. Journal of Medicinal Chemistry, 55(11), 5035-5060.
Huang, R., & Patureau, F. W. (2020). Electrochemical Dehydrogenative C−H Aminomethylation of Imidazopyridines and Related Heterocycles. Chemistry – A European Journal, 26(65), 14789-14793.
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Rodriguez, H., et al. (2001). N-alkylation of some pyrimidine and purine derivatives in the absence of solvent using microwave-assisted method. Molecules, 6(8), M256.
de la Torre, M. C., et al. (2022). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Advances, 12(31), 20084-20093.
Aapptec. (n.d.). Coupling Reagents.
Granados-Reyes, J., et al. (2019). Continuous Flow Synthesis of High Valuable N-Heterocycles via Catalytic Conversion of Levulinic Acid. Frontiers in Chemistry, 7, 108.
Bogdal, D., et al. (1996). REMARKABLE FAST N-ALKYLATION OF AZAHETEROCYCLES UNDER MICROWAVE IRRADIATION IN DRY MEDIA. Molecules, 1(1), M29.
Karamthulla, S., et al. (2015). Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. RSC Advances, 5(25), 19724-19733.
BOC Sciences. (2024, March 29).
Wang, X., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150.
de la O-Cuevas, E., et al. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Molecules, 26(14), 4116.
Addressing NMR peak broadening in (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride salts
Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I frequently consult with researchers who believe their synthesized (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride has degra...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I frequently consult with researchers who believe their synthesized (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride has degraded due to "messy" or broad NMR spectra. In reality, this molecule is a textbook example of dynamic NMR phenomena. The spectral broadening you are observing is rarely a purity issue; rather, it is the physical manifestation of tautomerism and proton exchange occurring on the NMR timescale.
This guide provides field-proven, self-validating workflows to diagnose and resolve these specific peak broadening issues.
I. Diagnostic FAQ
Q1: Why are the aromatic protons of the imidazo[4,5-c]pyridine core appearing as broad, unintegrable humps at room temperature?A: This is driven by intermediate-rate chemical exchange caused by annular tautomerism. In the imidazopyridine system, the labile proton rapidly migrates between the N1 and N3 positions 1. At ambient temperature (approx. 298 K), the rate of this tautomeric exchange (
k
) often matches the frequency difference between the two states (
Δν
). When
k≈Δν
, the NMR spectrometer cannot resolve the distinct states, resulting in severe line broadening or complete signal coalescence.
Causality & Solution: You must force the system out of the intermediate exchange regime. Heating the sample accelerates the exchange (
k≫Δν
), yielding a sharp, time-averaged spectrum. Conversely, cooling the sample slows the exchange (
k≪Δν
), revealing distinct peaks for each tautomer 2.
Q2: The aliphatic -CH2- and -NH3+ signals of the methanamine hydrochloride moiety are missing or extremely broad. How do I resolve them?A: This broadening is typically caused by intermolecular proton exchange between the primary amine hydrochloride (-NH3+ Cl-) and trace water in the deuterated solvent 3. The hydrochloride salt lowers the local pH, which can place the amine proton exchange rate squarely into the intermediate regime.
Causality & Solution: To validate this, add a drop of D2O to the NMR tube. If the broad hump collapses into the HOD peak and the adjacent -CH2- signal sharpens into a clean singlet, the issue was proton exchange 4. Alternatively, adding a trace amount of trifluoroacetic acid (TFA-d) fully protonates the species, slowing the exchange and sharpening the signals.
Q3: Could the broadening be caused by the Nitrogen-14 nuclei in the molecule?A: Yes, but it is a secondary effect. Nitrogen-14 is a quadrupolar nucleus (spin I = 1). The electric field gradient around the nitrogen can cause rapid relaxation, which broadens the signals of directly attached protons 5. However, quadrupolar broadening is relatively temperature-independent compared to chemical exchange. If Variable Temperature (VT) NMR drastically changes the linewidth, tautomerism or proton exchange is the primary culprit.
II. Quantitative Data: Exchange Regimes
Understanding the relationship between the exchange rate constant (
k
) and the chemical shift difference (
Δν
) is critical for troubleshooting.
Exchange Regime
Kinetic Condition
Spectroscopic Observation
Corrective Action
Slow Exchange
k≪Δν
Sharp, distinct peaks for each tautomer/state.
Cool sample (e.g., 250 K) to halt dynamics.
Intermediate Exchange
k≈Δν
Broad, coalesced humps; loss of scalar coupling.
Heat to >350 K or cool to <250 K.
Fast Exchange
k≫Δν
Sharp, time-averaged single peak.
Heat sample (e.g., 353 K) to accelerate dynamics.
III. Experimental Protocols (Self-Validating Systems)
The following protocols are designed as self-validating systems. The expected outcomes act as internal controls to confirm whether your hypothesis (exchange vs. degradation) is correct.
Protocol 1: Variable Temperature (VT) NMR for Tautomer Resolution
This protocol forces the imidazopyridine core into the fast exchange regime.
Step 1: Sample Preparation. Dissolve 10–15 mg of the hydrochloride salt in 0.6 mL of high-purity DMSO-d6. Ensure complete dissolution to rule out viscosity-induced broadening [[2]]().
Step 2: Baseline Acquisition. Acquire a standard 1H NMR spectrum at 298 K. Record the Full Width at Half Maximum (FWHM) of the aromatic protons.
Step 3: Controlled Heating. Increase the probe temperature in 10 K increments up to 353 K (80 °C). Allow 5–10 minutes for thermal equilibration at each step.
Step 4: Re-shimming (Critical). Re-shim the Z and Z2 gradients at each temperature point. Thermal gradients severely impact magnetic field homogeneity, which can artificially broaden peaks.
Step 5: Self-Validation Check.
Positive Validation: If the peaks sharpen and coupling constants (
J
-values) become resolvable at 353 K, the initial broadening was definitively due to intermediate tautomeric exchange.
Negative Validation: If the peaks degrade into multiple new species, the compound is thermally unstable.
Protocol 2: pH Modulation for Amine Hydrochloride Resolution
This protocol addresses the proton exchange of the methanamine hydrochloride group.
Step 1: Baseline Acquisition. Acquire a 1H NMR spectrum of the salt in DMSO-d6 at 298 K.
Step 2: D2O Shake (Self-Validation). Add 10 μL of D2O to the NMR tube, shake vigorously, and re-acquire the spectrum.
Validation: If the broad aliphatic/amine humps disappear and the -CH2- peak sharpens into a singlet, labile proton exchange is confirmed 4.
Step 3: Acidification (Alternative to D2O). To a fresh sample in DMSO-d6, add 5 μL of Trifluoroacetic Acid-d (TFA-d).
Step 4: Re-acquisition. Re-acquire the spectrum. The excess acid pushes the equilibrium fully to the protonated state, slowing the exchange rate on the NMR timescale and yielding sharp resonances for the -CH2- group.
IV. Visualizations
NMR troubleshooting workflow for imidazopyridine methanamine salts.
Tautomeric exchange regimes in the imidazo[4,5-c]pyridine core.
Technical Support Center: Troubleshooting Scale-Up Synthesis of Imidazopyridine Methanamines
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently encounter critical bottlenecks when transitioning imidazo[1,2-a]pyridine derivatives—such as zolpidem precursors,...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently encounter critical bottlenecks when transitioning imidazo[1,2-a]pyridine derivatives—such as zolpidem precursors, alpidem, and related methanamines—from bench-scale discovery to pilot-scale manufacturing.
This guide is engineered for researchers and drug development professionals. It abandons generic advice in favor of mechanistic troubleshooting, explaining the exact causality behind impurity formation and providing self-validating protocols to ensure high-fidelity scale-up.
Part 1: Troubleshooting FAQs (Mechanisms & Causality)
Q1: Why am I seeing a massive spike in bis-dimer impurities during the condensation step at pilot scale?Causality: When scaling up the synthesis of imidazopyridine methanamines (or acetamides), a common critical impurity is the bis-imidazo[1,2-a]pyridine methane dimer[1]. This occurs because the C3 position of the imidazopyridine core is highly nucleophilic. If your formaldehyde/formalin source is in local excess due to poor mixing at scale, or if the residence time is too long, two core molecules will react with a single methylene bridge[1].
Solution: Transition from batch addition to a continuous flow setup or use strict stoichiometric control with pre-cooled reagents. Monitoring the disappearance of the C3-unsubstituted core prevents it from participating in secondary dimer-forming reactions.
Q2: My final API contains an N-desmethyl (secondary amine/amide) impurity. How is this forming if I am only using a tertiary amine reagent?Causality: This is a classic supply-chain and reagent-purity issue. During the amination or amidation step to form the methanamine side chain, commercial secondary amine reagents (like dimethylamine gas or solutions) often contain trace amounts of primary amines (e.g., methylamine)[1]. This trace primary amine reacts competitively with the C3-intermediate to yield an N-methyl secondary amide/amine impurity[1]. Because its polarity is nearly identical to the target API, it co-crystallizes easily.
Solution: Utilize anhydrous, high-purity amine gases and implement a pre-reaction scrubber system.
Q3: How do I efficiently remove residual heavy metal catalysts without using scale-limiting column chromatography?Causality: Advanced, scalable syntheses of imidazopyridines often utilize CuI/BINOL-mediated tandem reactions[2] or NiCl2/NaBH4 reductions[3]. At pilot scale, residual heavy metals become trapped in the viscous free-base oil, easily exceeding the ICH Q3D regulatory limits (<10 ppm).
Solution: Implement continuous flow chemistry coupled with in-line scavenger resins (e.g., metal-scavenging functionalized silica) to sequester metals immediately post-reaction[4].
Q4: What is the optimal workflow for isolating the pure imidazopyridine free base from the crude mixture?Causality: Imidazopyridine methanamines often present as amorphous solids or oils that trap organic impurities and resist standard filtration.
Solution: Do not attempt to isolate the free base directly. Instead, perform a direct crystallization of the hemitartrate salt from the crude reaction mixture using 2-propanol. This acts as a highly selective, self-validating purification step that bypasses tedious column chromatography entirely[2].
Part 2: Pathway Visualization
Reaction pathway showing target imidazopyridine methanamine vs. dimer and desmethyl impurities.
Part 3: Quantitative Impurity Profiling
To successfully scale up, you must benchmark your crude reaction profiles against regulatory limits. Below is a summary of quantitative data for process-related impurities encountered during imidazopyridine scale-up.
Impurity Type
Mechanistic Origin
Typical Crude Abundance
ICH Q3A Target Limit
Mitigation Strategy
Bis-imidazo[1,2-a]pyridine methane
Double condensation at C3 due to excess core/poor mixing
2.5% - 5.0%
< 0.15%
Flow chemistry; strict stoichiometric control
N-desmethyl derivative
Trace primary amine in secondary amine reagent stream
1.0% - 3.0%
< 0.15%
High-purity anhydrous amine gas
Unreacted C3-carboxylic acid
Incomplete amidation or reduction
0.5% - 1.5%
< 0.15%
In-line scavenger resin
Residual Cu / Ni
Catalyst carryover from tandem coupling/reduction
500 - 1000 ppm
< 10 ppm
In-line scavenging; Tartrate crystallization
Part 4: Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems . This means the physical or chemical state of the reaction at specific checkpoints dictates whether the process can proceed, preventing the cascading failure of scale-up batches.
Objective: Synthesize the imidazopyridine core while eliminating metal carryover.
Imine Formation: Charge a reactor with the starting 2-aminopyridine and the appropriate aldehyde in toluene. Heat to reflux using a Dean-Stark trap to remove water.
Causality: Removing water drives the equilibrium toward the imine, preventing hydrolysis during the subsequent metal-catalyzed step.
Tandem Coupling: Cool the mixture to room temperature. Add CuI (10 mol%), BINOL (10 mol%), and the alkyne/propiolamide derivative[2]. Stir at 80°C under a nitrogen atmosphere.
Self-Validation Checkpoint 1: Analyze the mixture via HPLC (UV 254 nm). The protocol is self-validating if the intermediate imine peak area is < 0.5%. If unreacted imine remains, do not proceed to scavenging, as it will degrade into highly colored, difficult-to-remove polymeric impurities.
In-Line Scavenging: Pump the crude reaction mixture through a continuous flow cartridge packed with a metal-scavenging resin (e.g., QuadraPure)[4].
Self-Validation Checkpoint 2: Visually inspect the eluent. The crude mixture entering the cartridge will be dark green/brown (Cu-complexes). The eluent must be pale yellow. If the eluent retains a green tint, copper breakthrough has occurred; replace the resin cartridge immediately.
Protocol B: Hemitartrate Salt Crystallization
Objective: Isolate the API while rejecting the N-desmethyl and dimer impurities.
Dissolution: Concentrate the pale yellow eluent from Protocol A to a viscous oil. Re-dissolve the free base in 2-propanol (10 volumes) at 60°C.
Salt Formation: Slowly add a stoichiometric amount of L-(+)-tartaric acid dissolved in a minimum amount of hot methanol.
Causality: The hemitartrate salt forms a highly stable crystalline lattice that sterically excludes the larger bis-dimer impurity and electronically rejects the N-desmethyl impurity[2].
Controlled Cooling: Cool the mixture to 20°C at a rate of 10°C per hour.
Self-Validation Checkpoint 3: During the cooling ramp, the mother liquor must remain clear until the nucleation point (~40°C). If the solution turns turbid or "oils out" before crystallization, the solvent ratio is incorrect, risking co-precipitation of impurities. Re-dissolve by heating to 80°C and adding 5% v/v methanol before re-cooling.
Isolation: Filter the white crystalline solid, wash with cold 2-propanol, and dry under vacuum.
Part 5: Workflow Visualization
Continuous flow and purification workflow for imidazopyridine APIs.
Part 6: References
Synthesis and spectral characterization of process-related substances to the hypnotic agent zolpidem, ARKAT USA, [Link]
An improved and scalable synthesis of zolpidem via a CuI/BINOL-mediated tandem reaction of imine and alkyne, D-NB.info, [Link]
The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry, Beilstein Journals, [Link]
Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity, NIH.gov, [Link]
A Comparative Guide to LC-MS Validation Methods for Confirming the Identity of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine Hydrochloride
Introduction: The Imperative for Rigorous Identity Confirmation In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's identity is the bedrock upon which all subsequent research...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative for Rigorous Identity Confirmation
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's identity is the bedrock upon which all subsequent research is built. For novel heterocyclic compounds such as (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride, a member of the therapeutically significant imidazopyridine class, establishing a validated analytical method for identity is not merely a procedural step but a regulatory and scientific necessity.[1][2] Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the preeminent analytical tool for this purpose, offering an unparalleled combination of separation power, sensitivity, and specificity.[3]
This guide provides an in-depth, experience-driven framework for the development and validation of an LC-MS method specifically tailored to confirm the identity of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride. Moving beyond a simple checklist of steps, we will explore the causality behind experimental choices, compare alternative approaches, and ground our protocols in the authoritative guidelines of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6] The objective is to create a self-validating system that ensures the method is, and remains, suitable for its intended purpose.[6]
Part 1: Foundational Strategy - Analyte-Centric Method Development
A robust validation begins with a method intelligently designed around the physicochemical properties of the analyte. A "one-size-fits-all" approach is inefficient and often fails.
(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride is a polar, water-soluble molecule containing a primary amine and a basic imidazopyridine core. These characteristics are the primary drivers of our chromatographic and spectrometric strategy.
The Chromatographic Challenge: Retaining a Polar Analyte
The primary challenge is achieving adequate retention on a chromatographic column to ensure separation from solvent fronts and potential early-eluting impurities.
Standard Reversed-Phase (RP) Chromatography (e.g., C18): This is often the first choice in many labs. However, for highly polar analytes like our target molecule, retention can be minimal, leading to poor resolution and susceptibility to matrix effects.
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is exceptionally well-suited for polar compounds. It utilizes a polar stationary phase and a high-organic mobile phase, promoting retention through a hydrophilic partitioning mechanism. This is a highly recommended approach for this analyte.
Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, offering a powerful alternative for retaining and separating polar and charged compounds.[7]
Comparison of Chromatographic Approaches
Feature
Reversed-Phase (C18)
HILIC
Mixed-Mode (RP/Ion-Exchange)
Retention Mechanism
Hydrophobic Interaction
Hydrophilic Partitioning
Hydrophobic & Electrostatic Interaction
Suitability for Analyte
Low
High
High
Typical Mobile Phase
High Aqueous
High Organic (e.g., >80% Acetonitrile)
Gradient of Aqueous/Organic with Buffer
Key Advantage
Ubiquitous, well-understood
Excellent retention of polar compounds
Tunable selectivity for complex mixtures
Consideration
Poor retention likely
Requires careful equilibration
Can have complex method development
Recommendation: Begin development with a HILIC column (e.g., BEH Amide) to ensure robust retention.
Mass Spectrometry: Tailoring for a Basic Amine
The goal is to generate a stable, reproducible, and characteristic signal for the analyte.
Ionization: Electrospray Ionization (ESI) is the ideal technique for polar, non-volatile molecules.[3][8] Given the presence of the basic amine and nitrogen-rich heterocycle, the molecule will readily accept a proton. Therefore, Positive Ion Mode (ESI+) is the logical and necessary choice.
High-Resolution Mass Spectrometry (HRMS): The use of HRMS instruments (e.g., Orbitrap, Q-TOF) is critical for identity confirmation. By providing a mass measurement with high accuracy (typically < 5 ppm), it allows for the confident determination of the elemental formula, a key piece of identifying evidence.[8]
Tandem Mass Spectrometry (MS/MS): Identity confirmation is significantly strengthened by analyzing the fragmentation pattern of the molecule.[8][9] Collision-Induced Dissociation (CID) of the protonated molecular ion ([M+H]⁺) creates a structural fingerprint. This fingerprint can be compared between a reference standard and a test sample to confirm identity unequivocally.
Part 2: The Validation Workflow - A Step-by-Step Guide
This section details the experimental protocols required to validate the LC-MS method for its intended purpose: identity confirmation. The workflow is designed to be logical and efficient, ensuring that the system is suitable before validation data is acquired.
Structural Comparison of Imidazopyridine Methanamine Isomers Using X-ray Crystallography
Executive Summary This guide provides an objective, data-driven structural comparison of imidazopyridine methanamine positional isomers (specifically the 2-methanamine vs. 3-methanamine derivatives). By leveraging single...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides an objective, data-driven structural comparison of imidazopyridine methanamine positional isomers (specifically the 2-methanamine vs. 3-methanamine derivatives). By leveraging single-crystal X-ray crystallography, we can decode the precise 3D spatial orientations, torsion angles, and hydrogen-bonding networks of these molecules. This technical synthesis is designed for drug development professionals who require rigorous Structure-Activity Relationship (SAR) mapping to optimize receptor binding and pharmacokinetic profiles.
Introduction: The Imidazopyridine Scaffold in Drug Discovery
Imidazopyridines are a highly versatile class of 10-
π
electron nitrogen bridgehead bicyclic [5,6]-fused heterocycles that bridge the gap between medicinal chemistry and advanced materials science[1]. The imidazo[1,2-a]pyridine moiety is a privileged scaffold found in blockbuster GABA-A receptor modulators (e.g., zolpidem analogues)[2] and emerging targeted therapies, such as highly selective dual Mer/Axl kinase inhibitors[3].
However, the exact positioning of the methanamine substituent—whether at the 2-position or the 3-position of the imidazole ring—profoundly alters the molecule's three-dimensional conformation, electron density distribution, and hydrogen-bonding capacity. As a Senior Application Scientist, I emphasize that relying solely on 2D NMR is insufficient for advanced SAR mapping. Single-crystal X-ray diffraction is mandatory to resolve the spatial vectors of the methanamine group, which dictate how these isomers fit into the hydrophobic clefts of target receptors[3].
Crystallographic Data & Structural Divergence
When comparing these positional isomers, the fundamental causality behind their structural divergence lies in intramolecular peri-interactions.
When the methanamine group is located at the 3-position (imidazo[1,2-a]pyridine-3-methanamine), it experiences significant steric hindrance with the hydrogen atom at the C5 position of the fused pyridine ring[1]. This steric clash forces the methanamine side chain out of the plane of the bicyclic core, resulting in a twisted conformation (torsion angle
τ1≈65∘
). Conversely, substitution at the 2-position lacks this steric penalty, allowing the methanamine group to adopt a more planar, extended conformation. This structural divergence directly impacts the hydrogen-bonding potential of the amine groups at the hinge region of the kinase binding site[3].
Quantitative Crystallographic Comparison
The following table summarizes representative crystallographic parameters for the core isomers, highlighting how positional isomerism dictates solid-state packing and molecular geometry.
To ensure scientific integrity, the following protocols represent a self-validating system for the synthesis, isolation, and crystallographic resolution of these isomers.
Protocol A: Regioselective Synthesis of Isomers
Step 1: Synthesis of the 2-Methanamine Isomer
Utilize the classical Chichibabin method. React 2-aminopyridine with the corresponding
α
-haloketone derivative in acetonitrile under reflux for 24 hours[1].
Step 2: Synthesis of the 3-Methanamine Isomer
Employ a stepwise Vilsmeier-Haack formylation on the unsubstituted imidazo[1,2-a]pyridine core to selectively functionalize the 3-position, followed by reductive amination using the desired secondary amine[1].
Validation Checkpoint: Perform
1
H-NMR in DMSO-
d6
. The positional ambiguity is resolved by observing the diagnostic singlet shift for the isolated imidazole proton. For example, the N-1 vs N-4 (or 2- vs 3-position) protons exhibit distinct resonances (e.g.,
δ
8.02 vs
δ
8.87), confirming regiochemical purity prior to crystallization[4].
Protocol B: Crystal Growth via Binary Solvent Evaporation
Step 1: Dissolve 50 mg of the purified isomer in a minimal volume of chloroform (CHCl
3
).
Step 2: Carefully layer the solution with ethanol (EtOH) in a 1:3 ratio to create a binary solvent system.
Causality: The differential volatility and solubility between CHCl
3
and EtOH create a slow, controlled supersaturation gradient. This is critical for highly polar methanamines; rapid precipitation leads to twinned crystals and unresolved intermolecular O–H···N or N–H···N hydrogen-bonding networks[5].
Validation Checkpoint: Examine the grown crystals under polarized light microscopy prior to mounting. Complete optical extinction every 90° confirms a single-crystal domain rather than a twinned aggregate.
Protocol C: X-Ray Diffraction Data Collection & Refinement
Step 1: Mount a suitable single crystal on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's cold stream, cooling to 100 K.
Step 2: Collect diffraction data using Mo K
α
radiation (
λ=0.71073
Å).
Step 3: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on
F2
(SHELXL).
Causality: Cooling to 100 K minimizes thermal motion (Debye-Waller factors). This is absolutely essential to accurately resolve the electron density of the hydrogen atoms involved in the critical hydrogen bonds (e.g., H···N distances of 1.83 to 2.023 Å) that stabilize the crystal lattice and dictate target binding[5].
Visualizing the Workflows and SAR Logic
Figure 1: Synthetic workflow and X-ray crystallization protocol for imidazopyridine isomers.
Figure 2: Structure-activity relationship logic driven by isomer-specific crystallographic data.
References
Synthesis of Diaryl-Substituted Imidazo[1,2-a]pyridines Designed as Potential Aromatase Inhibitors
Source: Chem. Pharm. Bull.
URL:[Link]
Multistimuli Fluorescence-Responsive TPA/TPE-Imidazo[1,2-a]pyridine π-Conjugated Donor–Acceptor Derivatives and Effect of Donor Structures
Source: Crystal Growth & Design - ACS Publications
URL:[Link]
Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy
Source: Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine: Electron Donor Groups in the Design of D–π–A Dyes
Source: ACS Publications
URL:[Link]
In vitro cytotoxicity comparison of imidazopyridine hydrochloride analogs
In Vitro Cytotoxicity Comparison of Imidazopyridine Hydrochloride Analogs: A Comprehensive Guide Executive Summary Imidazopyridine derivatives represent a highly privileged scaffold in modern oncology and medicinal chemi...
Author: BenchChem Technical Support Team. Date: March 2026
In Vitro Cytotoxicity Comparison of Imidazopyridine Hydrochloride Analogs: A Comprehensive Guide
Executive Summary
Imidazopyridine derivatives represent a highly privileged scaffold in modern oncology and medicinal chemistry, frequently acting as potent kinase inhibitors and apoptosis inducers. When formulated as hydrochloride (HCl) salts, these analogs exhibit superior aqueous solubility—a critical parameter for accurate in vitro cytotoxicity profiling that minimizes solvent-induced artifacts. This guide provides an objective comparison of recent imidazopyridine analog classes, detailing their cytotoxic efficacy against standard cancer cell lines, and establishes a self-validating experimental framework for researchers evaluating novel compounds.
Mechanistic Landscape of Imidazopyridine Analogs
The cytotoxic action of imidazopyridine analogs is primarily driven by their ability to act as ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs) such as PDGFRA, c-MET, and EGFR 1[1]. By occupying the ATP-binding pocket, these compounds halt downstream phosphorylation cascades. For instance, specific aryl hydrazone derivatives targeting PDGFRA have been shown to induce significant G0/G1 phase cell cycle arrest and subsequent apoptosis 2[2].
Figure 1: Mechanistic pathway of imidazopyridine hydrochloride analogs inducing cytotoxicity.
Comparative Cytotoxicity Profiling
Recent structure-activity relationship (SAR) studies highlight the vast tunability of the imidazopyridine core. The table below synthesizes quantitative in vitro cytotoxicity data across three distinct analog classes, comparing their IC50 values against established clinical standards.
Data Interpretation: The carboximidamide derivatives exhibit exceptional, sub-micromolar potency against breast adenocarcinoma (MCF-7), rivaling established chemotherapeutics like docetaxel 3[3]. Conversely, carbohydrazide and isocyanide-adducts demonstrate moderate, broad-spectrum micromolar activity with highly favorable safety profiles against non-cancerous lines (e.g., Vero cells) 2[2][4].
Self-Validating Experimental Methodology
To generate trustworthy cytotoxicity data, assays cannot rely on a single readout. The following protocol establishes a self-validating workflow combining metabolic viability assays with morphological and flow cytometric validation.
Figure 2: Self-validating experimental workflow for in vitro cytotoxicity profiling.
Step-by-Step Protocol:
Compound Preparation: Dissolve the imidazopyridine analogs as hydrochloride salts in a minimal volume of sterile water or DMSO, then dilute in complete culture media.
Causality Note: Utilizing the HCl salt form drastically increases aqueous solubility. This ensures the final DMSO concentration remains below 0.1% (v/v), preventing solvent-induced cytotoxicity from confounding the IC50 calculations.
Cell Seeding: Seed target cells (e.g., MCF-7, HT-29) in 96-well plates at a density of 5,000–10,000 cells/well. Allow 24 hours for adherence and entry into the log-growth phase.
Treatment: Expose cells to serial dilutions of the analogs (e.g., 0.1 µM to 100 µM) for 48 to 72 hours. Include a vehicle control (<0.1% DMSO) and a positive clinical control (e.g., Doxorubicin or Cisplatin) 2[2][4].
Primary Viability Readout (MTT Assay): Add MTT reagent (5 mg/mL) and incubate for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.
Orthogonal Validation (Apoptosis/Cell Cycle): In parallel 6-well plates treated with the calculated IC50 concentration, harvest cells and stain with Annexin V-FITC/PI for flow cytometry, or Hoechst 33258 for fluorescence microscopy.
Causality Note: The MTT assay measures mitochondrial metabolic activity, which can sometimes decrease due to cell cycle arrest rather than actual cell death. Validating with Hoechst staining confirms true apoptosis via visible nuclear condensation and fragmentation 2[2].
Expert Insights on Assay Causality & Logic
As a Senior Application Scientist, it is vital to recognize that the structural nuances of imidazopyridine analogs directly dictate experimental design:
Target-Specific Cell Line Selection: Analogs designed with bulky aryl pendants often target specific RTKs like PDGFRA or c-MET. Therefore, screening must include cell lines known to overexpress these receptors (e.g., MCF-7 for breast, HT-29 for colon) to observe true target-mediated cytotoxicity rather than off-target poisoning 2[2].
The Triazole Linkage Paradox: While incorporating a 1,2,3-triazole ring is a common bioisosteric strategy, recent data shows it can actually decrease cytotoxicity against certain lines like HT-29 compared to direct aryl hydrazone linkages 2[2]. Researchers must empirically validate linker lengths using parallel viability assays rather than assuming triazole addition will universally enhance potency.
Safety Profiling: True drug development requires therapeutic windows. Always run parallel cytotoxicity assays on non-cancerous lines (e.g., Vero or MCF-10a) to calculate the Selectivity Index (SI). Compounds like the isocyanide-adduct 12b demonstrate an SI > 8, confirming that the cytotoxicity is cancer-selective rather than universally bio-toxic 4[4].
References
Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives.BMC Chemistry (via NIH/PubMed).
Synthesis and potent cytotoxicity of some novel imidazopyridine derivatives against MCF-7 human breast adenocarcinoma cell line.Chemistry of Heterocyclic Compounds (via ResearchGate).
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity.RSC Advances.
Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases.MDPI.
Cross-Reactivity Validation for Assays Utilizing (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine Conjugates: A Comprehensive Comparison Guide
Introduction The (3H-imidazo[4,5-c]pyridin-2-yl)methanamine scaffold is a highly privileged pharmacophore in modern drug discovery. Structurally mimicking the adenine ring of ATP, this moiety is extensively utilized in t...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The (3H-imidazo[4,5-c]pyridin-2-yl)methanamine scaffold is a highly privileged pharmacophore in modern drug discovery. Structurally mimicking the adenine ring of ATP, this moiety is extensively utilized in the design of ATP-competitive kinase inhibitors, particularly targeting the Phosphoinositide 3-kinase (PI3K) and PI3K-related kinase (PIKK) families (such as DNA-PK, ATM, and ATR), as well as cyclin-dependent kinases like CDK12[1][2].
However, because this scaffold binds to the highly conserved ATP hinge region of kinases, establishing a rigorous selectivity profile is the primary bottleneck in lead optimization[3]. Unintended cross-reactivity can lead to severe off-target toxicity. This guide provides an objective comparison of cross-reactivity validation assays and establishes a self-validating experimental framework for profiling (3H-imidazo[4,5-c]pyridin-2-yl)methanamine conjugates.
Pathway illustrating primary target engagement vs. off-target cross-reactivity.
Comparative Analysis of Cross-Reactivity Assays
When validating the selectivity of an imidazo[4,5-c]pyridine derivative, relying on a single assay format introduces systemic risk. Different assay biochemistries possess unique vulnerabilities to compound interference (e.g., autofluorescence, aggregation). Below is an objective comparison of the three primary assay formats used for kinome profiling.
Assay Format Comparison
Assay Format
Detection Mechanism
Sensitivity
False Positive Rate
Best Use Case for Imidazopyridines
Radiometric (e.g., KinaseProfiler)
Direct measurement of
33
P incorporation into a peptide substrate.
High (pM to nM)
Low (Direct enzymatic activity)
Gold Standard: Broad kinome profiling and true
IC50
determination[2].
TR-FRET (e.g., LANCE Ultra)
Time-resolved fluorescence resonance energy transfer via specific antibodies.
High (nM)
Medium (Quenching/Autofluorescence)
High-throughput screening (HTS) of optimized structural analogs.
ELISA / Colorimetric
Antibody-based detection of phosphorylated substrates on a solid phase.
Moderate (
μ
M to nM)
High (Antibody cross-reactivity)
Low-throughput orthogonal validation for specific off-target hits.
Application Scientist Insight: While TR-FRET offers superior throughput, (3H-imidazo[4,5-c]pyridin-2-yl)methanamine conjugates can sometimes exhibit intrinsic fluorescence or act as inner-filter effect quenchers. Therefore, Radiometric assays remain the authoritative standard for initial cross-reactivity profiling, with TR-FRET reserved for orthogonal validation.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, a cross-reactivity protocol must be a closed, self-validating system. The following step-by-step methodology details the radiometric profiling of a (3H-imidazo[4,5-c]pyridin-2-yl)methanamine conjugate against a PIKK family panel, utilizing Dactolisib as a reference control[2].
Self-validating workflow for assessing conjugate cross-reactivity.
Step 1: Reagent and Compound Preparation
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the (3H-imidazo[4,5-c]pyridin-2-yl)methanamine conjugate in 100% DMSO.
Control Setup: Prepare Dactolisib (a known pan-PIKK inhibitor) as a positive control, and a 100% DMSO vehicle as a negative control[2].
Causality: Maintaining a constant final DMSO concentration (typically 1%) across all wells is critical, as varying solvent concentrations can directly alter kinase conformation and baseline activity.
Step 2: Enzymatic Reaction Setup (The
Km
Rule)
Buffer Addition: Add the kinase base buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl
2
, 1 mM EGTA, 0.01% Brij-35).
Enzyme/Substrate Mix: Add the specific kinase (e.g., DNA-PK or PI3K
α
) and its corresponding peptide substrate.
ATP Initiation: Initiate the reaction by adding a mixture of unlabeled ATP and[
γ
33
P]-ATP. Crucially, the total ATP concentration must be set to the apparent
Km
of the specific kinase being tested.
Causality: Because imidazo[4,5-c]pyridines are ATP-competitive[3], running the assay at the
Km
for ATP normalizes the competitive pressure across different kinases. This ensures that the measured
IC50
values reflect the true thermodynamic affinity of the inhibitor, allowing direct comparison between kinases with vastly different ATP binding kinetics[2].
Step 3: Reaction Termination and Detection
Incubation: Incubate at room temperature for 120 minutes.
Termination: Add 3% phosphoric acid to halt the reaction.
Causality: Phosphoric acid denatures the kinase and lowers the pH, which is required to facilitate the binding of the positively charged phosphorylated peptide substrate to the negatively charged P81 phosphocellulose filter plate.
Washing & Reading: Transfer the reaction to a P81 filter plate, wash extensively with 1% phosphoric acid to remove unreacted[
γ
33
P]-ATP, add scintillation cocktail, and read on a microplate scintillation counter.
If the radiometric assay identifies an off-target hit (e.g., PI3K
αIC50
< 100 nM), validate this specific interaction using a TR-FRET assay.
Causality: Using a structurally and mechanistically independent assay isolates true enzymatic inhibition from assay-specific artifacts (such as compound aggregation or non-specific filter binding).
Quantitative Data Interpretation
The ultimate goal of cross-reactivity validation is to achieve a high Selectivity Index (SI) —the ratio of the off-target
IC50
to the primary target
IC50
. Below is representative validation data comparing an unoptimized conjugate against a highly optimized derivative, using Dactolisib as the baseline[2].
Comparative Kinase Inhibition Profile (
IC50
in nM)
Compound
Primary Target (DNA-PK)
Off-Target 1 (PI3K
α
)
Off-Target 2 (mTOR)
Off-Target 3 (ATM)
Selectivity Index (PI3K / DNA-PK)
Dactolisib (Reference)
0.8
1.4
4.3
>1000
1.75 (Poor Selectivity)
Conjugate A (Unoptimized)
12.5
45.0
110.2
>1000
3.6 (Moderate Selectivity)
Conjugate B (Optimized)
2.1
>1000
>1000
>1000
>476 (High Selectivity)
Data Synthesis: While the unoptimized Conjugate A demonstrates activity against DNA-PK, its low SI (3.6) indicates significant cross-reactivity with PI3K
α
, which would likely result in severe metabolic toxicity in vivo. Conjugate B, through structural optimization of the methanamine linker, successfully breaks the PIKK-family cross-reactivity, achieving an SI >476, validating it as a selective candidate for further development[2].
References
Title: Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers
Source: Journal of Medicinal Chemistry - ACS Publications
URL
Title: WO2021116178A1 - Pyrazolotriazines
Source: Google Patents
URL
Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives
Source: Molecules - MDPI / PMC
URL
Title: Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling
Source: MDPI
URL
An authoritative, step-by-step operational guide for the safe handling and disposal of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride . Executive Summary (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride...
Author: BenchChem Technical Support Team. Date: March 2026
An authoritative, step-by-step operational guide for the safe handling and disposal of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride .
Executive Summary
(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride is a specialized heterocyclic building block frequently utilized in medicinal chemistry and drug development. Due to its structural features—an imidazopyridine core paired with a reactive primary amine and stabilized as a hydrochloride salt—it requires stringent handling and disposal protocols. This guide provides a comprehensive, scientifically grounded framework for the safe lifecycle management of this compound, ensuring regulatory compliance and laboratory safety.
Chemical Profile & Mechanistic Hazard Assessment
To safely manage a chemical, one must understand the physical and chemical mechanisms that drive its hazard profile.
Biological Intercalation: The planar, nitrogen-rich imidazopyridine ring system has a high affinity for biological targets, including nucleic acids and kinase active sites. Unintended exposure can lead to unpredictable biological activity.
Aqueous Bioavailability: The hydrochloride (HCl) salt formulation significantly enhances the compound's aqueous solubility. Causality: In the event of dermal exposure or inhalation of dust, the salt rapidly dissolves in physiological moisture (sweat, mucous membranes), drastically increasing systemic absorption compared to its free-base counterpart.
Solution Corrosivity: Dissolution in water releases chloride ions and protons, lowering the pH of the solution. High concentrations can cause localized tissue irritation and may classify the resulting liquid waste as a characteristic corrosive waste (EPA D002) [1].
Thermal Decomposition: Upon combustion, the nitrogen-rich heterocycle and the chloride counter-ion decompose to release highly toxic and corrosive gases. Causality: The oxidation of the amine and pyridine nitrogens generates nitrogen oxides (NOx), while the chloride ion forms hydrogen chloride (HCl) gas [2].
Table 1: Hazard Classification and PPE Requirements
Hazard Category
Mechanistic Cause
Required Personal Protective Equipment (PPE)
Respiratory Irritation
Aerosolization of fine HCl salt crystals
NIOSH-approved N95 or P100 particulate respirator (if outside fume hood).
Snug-fitting chemical splash goggles (ANSI Z87.1 compliant).
Operational Handling Protocol
To prevent the generation of hazardous aerosols and ensure the integrity of the chemical, follow this self-validating handling workflow:
Step 1: Environmental Preparation
Conduct all weighing and transfer operations inside a certified Class II Type A2 biological safety cabinet or a standard chemical fume hood with a face velocity of 80–120 fpm.
Validation: Verify the airflow monitor reads within the safe operational zone before opening the chemical container.
Step 2: Static Mitigation and Weighing
Use anti-static weigh boats and a grounded micro-spatula.
Causality: Hydrochloride salts of organic amines often carry static charges. Static electricity can cause the fine powder to repel from the spatula, generating airborne particulates that pose an inhalation risk and contaminate the workspace.
Step 3: Equipment Decontamination
Once the transfer is complete, do not wash the spatula directly in the sink.
Triple-rinse the spatula and any reusable glassware with a compatible solvent (e.g., methanol or deionized water) into a designated hazardous waste container.
Waste Segregation & Disposal Plan
Under the US EPA Resource Conservation and Recovery Act (RCRA), while this specific compound is not explicitly P-listed, it must be managed as a characteristic hazardous waste depending on its physical state and solvent matrix [1].
Table 2: Waste Stream Segregation Matrix
Waste State
Matrix / Contaminant
EPA Waste Code
Primary Disposal Stream
Solid
Unused powder, contaminated gloves, weigh boats
None (General Hazardous)
Solid Hazardous Organic Waste
Aqueous Liquid
Water, biological buffers (pH < 2)
D002 (Corrosive)
Aqueous Hazardous Waste (Acidic)
Aqueous Liquid
Water, biological buffers (pH 2 - 12.5)
None (General Hazardous)
Aqueous Hazardous Waste (Neutral)
Organic Liquid
DMSO, Methanol, Acetonitrile
Varies by facility
Halogenated / Non-Halogenated Organic Waste*
*Note on Halogenated Waste: Because the compound is a hydrochloride salt, solutions containing high concentrations of this chemical contribute chloride ions to the waste stream. Depending on your institution's Environmental Health and Safety (EHS) thresholds (typically >1-2% halogen content), this may require segregation into the Halogenated Organic Waste stream to prevent damage to standard incinerators [3].
Do not flush any quantity of this chemical down the drain. The mandated disposal method is high-temperature incineration at a licensed facility.
Causality: Thermal destruction must occur in a facility equipped with a flue gas scrubber. Because the combustion of the imidazopyridine ring and the hydrochloride counter-ion generates NOx and HCl gas, the scrubber utilizes basic solutions (e.g., sodium hydroxide) to neutralize these acidic effluents before atmospheric release, preventing environmental acidification.
Spill Response & Decontamination Workflow
In the event of a localized spill (< 50 grams) inside the laboratory:
Isolate the Area: Immediately restrict access to the spill zone. Ensure the fume hood remains running to capture any aerosolized particulates.
Don PPE: Upgrade to heavy-duty nitrile gloves and ensure chemical splash goggles are secured.
Containment (Dry Spill): Do not use standard dry sweeping techniques (e.g., a broom and dustpan).
Causality: Dry sweeping exacerbates the aerosolization of the fine crystalline salt. Inhalation of this dust delivers the highly soluble salt directly to the mucosal membranes of the respiratory tract.
Action: Gently cover the powder with slightly damp paper towels to suppress dust formation.
Collection: Use a non-sparking scoop to lift the damp paper towels and the adhered chemical. Place them directly into a heavy-duty, sealable polyethylene hazardous waste bag.
Surface Decontamination: Wash the spill surface with a mild soap and water solution. Collect all liquid runoff and contaminated cleaning materials into the hazardous waste bag. Label the bag clearly as "Hazardous Waste: Imidazopyridine Amine Hydrochloride Spill Cleanup."
Waste Segregation Decision Workflow
Figure 1: Decision tree for the segregation and disposal of imidazopyridine amine HCl waste.
References
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. United States Environmental Protection Agency (US EPA). Retrieved from: [Link]
Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). Occupational Safety and Health Administration (OSHA). Retrieved from: [Link]
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. Washington, DC: The National Academies Press. Retrieved from: [Link]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.